molecular formula C8H9N3O2 B2400146 2-(Azetidin-1-yl)-3-nitropyridine CAS No. 1851034-75-7

2-(Azetidin-1-yl)-3-nitropyridine

Cat. No.: B2400146
CAS No.: 1851034-75-7
M. Wt: 179.179
InChI Key: UNRDPHNKZYOTQU-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-3-nitropyridine is a useful research compound. Its molecular formula is C8H9N3O2 and its molecular weight is 179.179. The purity is usually 95%.
BenchChem offers high-quality 2-(Azetidin-1-yl)-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azetidin-1-yl)-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azetidin-1-yl)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-11(13)7-3-1-4-9-8(7)10-5-2-6-10/h1,3-4H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRDPHNKZYOTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of Azetidine Rings in 3-Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital in medicinal chemistry due to their unique structural and physicochemical properties.[1] Their inherent ring strain, approximately 25.4 kcal/mol, endows them with a delicate balance of stability and reactivity, making them valuable scaffolds in drug design.[2] This guide provides a comprehensive analysis of the thermodynamic stability of the azetidine ring, with a specific focus on its modulation by the presence of a 3-nitropyridine substituent. We will delve into the foundational principles of azetidine stability, the electronic influence of the 3-nitropyridine moiety, and the computational and experimental methodologies employed to evaluate these properties. This document is intended to serve as a crucial resource for researchers and professionals in the field of drug development, offering insights into the rational design and stability assessment of novel azetidine-containing therapeutic agents.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a saturated four-membered heterocycle containing one nitrogen atom, has transitioned from a synthetic curiosity to a privileged structure in contemporary medicinal chemistry.[3] Its incorporation into molecular architectures can significantly enhance pharmacological profiles, including metabolic stability, aqueous solubility, and receptor selectivity.[1][4] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[1]

The chemical behavior of azetidines is largely dictated by their considerable ring strain, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines.[5][6] This strained arrangement provides a unique reactivity that can be strategically exploited in chemical synthesis and can also be a point of vulnerability, leading to potential instability.[7] Understanding the thermodynamic stability of the azetidine ring is therefore paramount for the successful development of robust and effective drug candidates.

Foundational Principles of Azetidine Stability

The thermodynamic stability of the azetidine ring is a multifactorial property influenced by several key factors:

  • Ring Strain: The primary contributor to the reactivity of azetidines is their inherent ring strain, estimated to be around 25.4 kcal/mol.[2] This strain arises from the deviation of bond angles from the ideal tetrahedral geometry, leading to angle and torsional strain.[8] While this strain makes the ring susceptible to opening reactions, azetidines are notably more stable and easier to handle than their three-membered aziridine counterparts.[5]

  • Substitution Effects: The nature and position of substituents on the azetidine ring can profoundly impact its stability. Electron-withdrawing groups can destabilize the ring by increasing the partial positive charge on the ring carbons, making them more susceptible to nucleophilic attack.[9] Conversely, electron-donating groups can enhance stability.

  • N-Substitution: The substituent on the nitrogen atom plays a critical role. Aryl and heteroaryl groups can influence the electronic properties of the nitrogen and the overall ring stability. For instance, studies have shown that N-aryl azetidines can undergo acid-mediated intramolecular ring-opening decomposition.[10] The stability of N-pyridyl azetidines was found to be greater than that of N-phenyl analogues, with 2- and 4-pyridyl substitution providing excellent stability.[10]

The Influence of the 3-Nitropyridine Substituent

The introduction of a 3-nitropyridine moiety onto the azetidine nitrogen introduces a powerful electron-withdrawing group, which is expected to have a significant impact on the thermodynamic stability of the azetidine ring.

Electronic Effects

The 3-nitropyridine group exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. The nitro group is one of the strongest electron-withdrawing groups, and its placement on the pyridine ring further enhances this property.[11] This withdrawal of electron density from the azetidine nitrogen is anticipated to:

  • Decrease the Nucleophilicity of the Nitrogen: This can affect the ring's participation in certain reactions.

  • Increase the Electrophilicity of the Ring Carbons: This heightened electrophilicity makes the azetidine ring more susceptible to nucleophilic attack and subsequent ring-opening, potentially decreasing its overall thermodynamic stability.[9]

Conformational and Steric Considerations

The attachment of the 3-nitropyridine ring also introduces steric bulk, which can influence the puckering of the azetidine ring and affect its conformational preferences.[12] The relative orientation of the two rings will be a critical determinant of the overall molecular geometry and can influence intermolecular interactions in a biological context.

Computational Approaches to Assessing Thermodynamic Stability

Quantum chemical calculations are powerful tools for predicting and understanding the thermodynamic stability of molecules.[13] Density Functional Theory (DFT) and other ab initio methods can provide valuable insights into the energetics and electronic structure of 3-nitro-azetidinyl-pyridine derivatives.[14][15]

Key Computational Parameters
  • Heat of Formation (ΔHf): This fundamental thermodynamic property provides a direct measure of a molecule's stability. Lower (more negative) values of ΔHf indicate greater thermodynamic stability.

  • Bond Dissociation Energy (BDE): Calculating the BDE for the C-N bonds within the azetidine ring can reveal the energetic cost of ring-opening, providing a quantitative measure of ring strength.

  • Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity and susceptibility to nucleophilic or electrophilic attack. The electron-withdrawing 3-nitropyridine is expected to lower the LUMO energy, making the molecule a better electron acceptor.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to probe the electronic delocalization and hyperconjugative interactions that may contribute to the stability or instability of the ring system.[16]

A Representative Computational Workflow

Below is a conceptual workflow for the computational analysis of the thermodynamic stability of a 3-nitro-azetidinyl-pyridine derivative.

G cluster_0 Computational Workflow Structure 1. Molecular Structure Generation (e.g., Avogadro, ChemDraw) Optimization 2. Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) Structure->Optimization Initial Geometry Frequency 3. Frequency Calculation (Confirm minimum energy structure) Optimization->Frequency Optimized Structure Energy 4. Single Point Energy Calculation (Higher level of theory, e.g., CBS-QB3) Frequency->Energy Verified Minimum Analysis 5. Property Calculation & Analysis (ΔHf, BDE, HOMO/LUMO, NBO) Energy->Analysis Accurate Energy Interpretation 6. Interpretation of Results (Assess thermodynamic stability) Analysis->Interpretation Calculated Properties

Caption: A conceptual workflow for the computational assessment of thermodynamic stability.

Experimental Methodologies for Stability Determination

Experimental validation is crucial to complement and confirm computational predictions. Several techniques can be employed to assess the thermodynamic stability of 3-nitro-azetidinyl-pyridine derivatives.

Calorimetry
  • Differential Scanning Calorimetry (DSC): DSC is a powerful technique for measuring the thermal stability of a compound.[17] It measures the difference in heat flow between a sample and a reference as a function of temperature. The onset of decomposition or a melting point followed by decomposition can provide a quantitative measure of thermal stability.[18]

  • Isothermal Titration Calorimetry (ITC): While primarily used for studying binding interactions, ITC can also provide data on the enthalpy of reactions, which can be related to thermodynamic stability.[17]

Heat of Combustion

Measuring the heat of combustion provides a direct experimental value for the thermodynamic stability of a molecule.[19] Isomeric compounds with higher heats of combustion are less thermodynamically stable.

Stability Studies under Forced Degradation

Exposing the compound to a range of stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) and monitoring its degradation over time provides a practical assessment of its stability.[10] High-Performance Liquid Chromatography (HPLC) is typically used to quantify the parent compound and its degradation products.

Experimental Protocol: Accelerated Stability Study
  • Sample Preparation: Prepare solutions of the 3-nitro-azetidinyl-pyridine derivative in various stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂) at a known concentration.

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 40°C, 60°C) for a defined period (e.g., 24, 48, 72 hours). Include control samples stored at refrigerated conditions.

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the control.

Synthesis and Reactivity Considerations

The synthesis of 3-nitro-azetidinyl-pyridines requires careful consideration of the reactivity of the starting materials and the stability of the product. The direct nitration of pyridine is often challenging, but methods exist for the synthesis of 3-nitropyridine.[20][21] The subsequent coupling of the 3-nitropyridine moiety to the azetidine ring would likely involve nucleophilic substitution or cross-coupling reactions. The electron-withdrawing nature of the 3-nitropyridine may necessitate specific catalytic systems or reaction conditions to achieve good yields.[22]

Conclusion and Future Directions

The thermodynamic stability of the azetidine ring in 3-nitropyridine derivatives is a critical parameter for their successful development as therapeutic agents. The strong electron-withdrawing nature of the 3-nitropyridine substituent is predicted to decrease the stability of the azetidine ring, making it more susceptible to ring-opening reactions. A combination of computational modeling and experimental stability studies is essential for a comprehensive understanding of this property.

Future research in this area should focus on:

  • Quantitative Structure-Stability Relationships (QSSR): Developing predictive models that correlate the electronic and steric properties of substituents on the pyridine and azetidine rings with their thermodynamic stability.

  • Bioisosteric Replacements: Exploring bioisosteric replacements for the nitro group to modulate the electronic properties and potentially enhance stability while retaining desired biological activity.

  • Advanced Synthetic Methodologies: Developing robust and efficient synthetic routes to access a wider range of substituted 3-azetidinyl-pyridines for systematic stability and activity profiling.

By carefully considering the principles and methodologies outlined in this guide, researchers can make more informed decisions in the design and development of novel, stable, and effective azetidine-based pharmaceuticals.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(17), 3825–3843. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 6). Retrieved February 15, 2026, from [Link]

  • Ghi, P. T., & Laskin, J. (2006). Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. The Journal of Physical Chemistry A, 110(51), 13875–13884. [Link]

  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design - Who we serve. (2025, October 8). Retrieved February 15, 2026, from [Link]

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1–20. [Link]

  • Mughal, H., & Szostak, M. (2021, March 25). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00061F. Retrieved February 15, 2026, from [Link]

  • Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Ghi, P. T., & Laskin, J. (2006). Quantum chemical study of the structure and thermochemistry of the five-membered nitrogen-containing heterocycles and their anions and radicals. The Journal of Physical Chemistry. A, 110(51), 13875–13884. [Link]

  • Mughal, H., & Szostak, M. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC. (2025, October 21). Retrieved February 15, 2026, from [Link]

  • Quantum-chemical study of nitrosonium complexes derived from nitrogen-containing heterocycles | Request PDF - ResearchGate. (2025, August 9). Retrieved February 15, 2026, from [Link]

  • Bott, T. M., & West, F. G. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. Retrieved February 15, 2026, from [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals. (2024, July 19). Retrieved February 15, 2026, from [Link]

  • Jagadhane, P. B., & Telvekar, V. N. (2014). Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide. Synlett, 25(18), 2636–2638. [Link]

  • QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU - CUNY Academic Works. (2021, December 8). Retrieved February 15, 2026, from [Link]

  • Aziridine: ring strain promotes ring opening. (2025, July 15). Retrieved February 15, 2026, from [Link]

  • Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations | Request PDF - ResearchGate. (2023, April 24). Retrieved February 15, 2026, from [Link]

  • Zhang, C., Li, H., Zhang, J., Zhang, M., & Zhang, T. (2023, January 17). Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - NIH. (2025, February 4). Retrieved February 15, 2026, from [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988–4035. [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes | The Journal of Organic Chemistry - ACS Publications. (2020, August 10). Retrieved February 15, 2026, from [Link]

  • Pyridine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Comparative analysis of experimental methods for determining thermodynamic parameters of formation of multi-component molecular crystals: Benefits and limitations | Request PDF - ResearchGate. (2025, August 10). Retrieved February 15, 2026, from [Link]

  • 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021, September 30). Retrieved February 15, 2026, from [Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues - MDPI. (2017, January 13). Retrieved February 15, 2026, from [Link]

  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Retrieved February 15, 2026, from [Link]

  • The Polymerization of Azetidines and Azetidine Derivatives - ResearchGate. (2015, February 12). Retrieved February 15, 2026, from [Link]

  • Thermodynamic Studies for Drug Design and Screening - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • [Spoiler] AAMC FL3 C/P #9 : r/MCAT2 - Reddit. (2018, August 12). Retrieved February 15, 2026, from [Link]

  • Stability of different azetidine esters. Condition D: PG-azetidine (1... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines - PMC. (2025, October 23). Retrieved February 15, 2026, from [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. (n.d.). Retrieved February 15, 2026, from [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Publications. (2021, September 30). Retrieved February 15, 2026, from [Link]

  • Synthesis, Characterization, and Computational, Biological Studies of Four-membered Cyclic Amides 2-azetinones - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Azetidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Retrieved February 15, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Retrieved February 15, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]

  • Stability matters, too – the thermodynamics of amyloid fibril formation - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06782F. (2022, February 2). Retrieved February 15, 2026, from [Link]

Sources

Technical Whitepaper: Risk Assessment and Safe Handling of 2-(Azetidin-1-yl)-3-nitropyridine

[1]

Document Control:

  • Target Compound: 2-(Azetidin-1-yl)-3-nitropyridine[1]

  • CAS Registry Number: 1851034-75-7[1]

  • Primary Application: Pharmaceutical Intermediate / Scaffold Synthesis[1][2]

  • Risk Profile: High-Energy Nitrogenous Heterocycle | Potential Alkylating Agent[1]

Executive Summary & Compound Identity

This guide addresses the specific handling requirements for 2-(Azetidin-1-yl)-3-nitropyridine . Unlike standard organic solvents or stable reagents, this compound possesses two distinct structural alerts: a nitro group (energetic/redox active) and a strained azetidine ring (high ring strain energy ~25 kcal/mol).[2]

Effective risk management requires treating this compound not merely as a toxic solid, but as a reactive intermediate capable of exothermic decomposition and potential genotoxicity via ring-opening alkylation.[2]

Physicochemical Profile
PropertyDataNote
Formula C₈H₉N₃O₂
Molecular Weight 179.18 g/mol
Appearance Yellow to Orange SolidTypical of nitro-aromatic amines due to n→π* transitions.[1][2]
Solubility DMSO, Methanol, DCMLow solubility in water; lipophilic.[2]
Melting Point >100°C (Predicted)Warning:[1][3] Do not determine MP in open capillary without prior DSC screening due to decomposition risk.[2]

Mechanistic Hazard Analysis (The "Why")

To ensure safety, researchers must understand the causality of the hazards, not just the GHS codes.

A. The Azetidine Ring (Strain & Reactivity)

The 4-membered azetidine ring possesses significant angle strain.[1][2] While kinetically stable under neutral conditions, it is susceptible to acid-catalyzed ring opening .[1][2]

  • Risk: In biological systems or acidic waste streams, ring opening can generate electrophilic species capable of alkylating DNA (potential mutagenicity).[2]

  • Handling Implication: Avoid contact with strong Lewis acids or mineral acids unless in a controlled reactor.

B. The Nitro Group (Energetic Potential)

The nitro group at the 3-position of the pyridine ring withdraws electron density, stabilizing the molecule but adding an "energetic" handle.[1]

  • Risk: Nitro-compounds have high decomposition energies.[1][2] If heated beyond its onset temperature (T_onset), it may undergo rapid, exothermic decomposition.[2]

  • Handling Implication: Strictly limit heating sources. Use oil baths with thermal cutoffs, never open flames or heat guns.[2]

C. GHS Classification (Synthesized)

Based on structural analogs (e.g., 2-amino-3-nitropyridine) and vendor data.[1]

Hazard ClassH-CodeStatement
Acute Toxicity H302/H312/H332Harmful if swallowed, in contact with skin, or inhaled.[1]
Skin/Eye Irritation H315 / H319Causes skin irritation / Causes serious eye irritation.[2][4][5]
STOT - SE H335May cause respiratory irritation (dust hazard).[1][2]
Genotoxicity SuspectedTreat as a potential mutagen (Precautionary Principle).[2]

Operational Handling Protocols

Standard Operating Procedures (SOPs) must be self-validating.[1][2] The user must verify safety at each step.

Protocol A: Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated). While likely stable at RT, cold storage minimizes the rate of slow hydrolysis or oxidative degradation.[2]

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[2] Azetidines can oxidize or absorb moisture, leading to ring hydrolysis.[2]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if the solid is caked (spark risk); use anti-static plastic or wood.[2]

Protocol B: Weighing & Transfer (The "Static" Risk)

Fine yellow powders of nitro-heterocycles are prone to static charge buildup, leading to aerosolization (inhalation risk) or dispersion.[1]

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or Powder Weighing Station.[2]

  • PPE: Double nitrile gloves (0.11mm min), Lab coat, Safety Glasses. N95 mask recommended if weighing >1g outside a glovebox.[2]

  • The "Static Neutralization" Step:

    • Place an ionizing bar or anti-static gun near the balance.[2]

    • Self-Validation: If the powder "jumps" from the spatula, stop.[2] Increase humidity or use an anti-static gun before proceeding.[2]

  • Decontamination: Wipe the balance area with a wet tissue (solvent-dampened) immediately after use to prevent accumulation of potentially mutagenic dust.[2]

Protocol C: Reaction Setup (Exotherm Management)

When using this compound as a starting material (e.g., in reduction of the nitro group or modification of the pyridine):

  • Solvent Selection: Dissolve the compound fully in the solvent (e.g., DCM, THF) before adding reagents.[2]

  • Thermal Screening: For reactions >5g, perform a DSC (Differential Scanning Calorimetry) scan to identify the decomposition onset temperature.[2]

    • Rule: Never heat the reaction within 50°C of the decomposition onset.[2]

  • Quenching: Quench reactions containing azetidine intermediates into slightly basic or neutral buffers. Avoid direct acidic quenches which may trigger rapid ring opening and exotherms.[2]

Visualizing the Safety Logic

The following diagram illustrates the decision-making hierarchy for handling this high-energy heterocycle.

SafetyLogicCompound2-(Azetidin-1-yl)-3-nitropyridineNitroNitro Group(Energetic/Redox)Compound->NitroAzetidineAzetidine Ring(Strain/Alkylator)Compound->AzetidineExplosionRisk: Thermal Decomposition(>150°C)Nitro->Explosion  Heat/Shock  MutagenRisk: DNA Alkylation(Ring Opening)Azetidine->Mutagen  Acid/Nucleophiles  TempControlControl: Store <8°CHeat Limit <100°CExplosion->TempControlAcidControlControl: Avoid Strong AcidsNeutralize WasteMutagen->AcidControlPPEControl: Double GlovesFume Hood (Dust)Mutagen->PPE

Caption: Structural Hazard Map linking chemical functional groups (Red) to specific risks (Yellow) and required engineering controls (Green).[1]

Emergency Response System

Spills (Solid/Powder)[1]
  • Do NOT use a vacuum cleaner (risk of dust explosion/aerosolization).[2]

  • Wet Method: Cover the spill with a paper towel dampened with water/detergent.[2] Scoop up the wet material to suppress dust.[2]

  • Decontamination: Clean surface with 10% bleach solution (oxidizes the organic residue) followed by water.[2]

Exposure (First Aid)[1][4][11]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (Nitropyridines can induce methemoglobinemia in high doses).[2]

  • Skin Contact: Wash with soap and water for 15 minutes .[2] Do not use ethanol (increases skin permeability).[2]

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[2][6][7] Seek ophthalmologist evaluation.

Fire Fighting
  • Media: Water spray, Dry Chemical, CO₂.[2]

  • Warning: Burning nitropyridines emit toxic oxides of nitrogen (NOx).[2] Firefighters must wear SCBA.[2]

Waste Disposal

  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[2]

  • Segregation: Do not mix with strong acids (risk of exotherm).[2]

  • Labeling: Clearly label as "Nitropyridine Derivative - Potential Mutagen."

  • Destruction: High-temperature incineration is the preferred method for complete destruction of the nitro and azetidine moieties.[1][2]

References

  • American Elements. (n.d.).[2] 2-(azetidin-1-yl)-3-nitropyridine Safety Data Sheet. Retrieved February 15, 2026, from [Link][1]

  • PubChem. (n.d.).[2][8] 2-Azetidinone (Related Ring Strain Data). National Library of Medicine.[2] Retrieved February 15, 2026, from [Link]

  • Couty, F., & Drouillat, B. (2012).[2] Azetidines: New developments in the synthesis and chemistry of the 4-membered ring.[1][2][9] Tetrahedron Letters.[2] (Contextual grounding for azetidine reactivity and strain energy).

Electronic Architecture & Synthetic Utility of the 2-Nitropyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of the Nitro Group in 2-Substituted Pyridines Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

The 2-nitropyridine moiety represents a unique "super-electrophilic" scaffold in heterocyclic chemistry. Unlike its carbocyclic analogue (nitrobenzene) or its isomer (3-nitropyridine), the 2-nitropyridine system is defined by a synergistic electron-withdrawal mechanism involving both the ring nitrogen and the nitro group. This interaction creates a highly labile C2 center, rendering the nitro group itself a nucleofugal leaving group—a property rarely seen in stable aromatics. This guide dissects the electronic underpinnings of this reactivity, provides validated protocols for its exploitation, and outlines its strategic utility in high-value intermediate synthesis.

Electronic Landscape: The "Pull-Pull" System

orbital Interactions and Ground State Electronics

The 2-nitropyridine system is characterized by an extreme electron deficiency at the C2 position. This is not merely an additive effect of the pyridine nitrogen (N1) and the nitro group (


); it is a cooperative destabilization.
  • Inductive Synergy (-I): Both N1 and the nitro nitrogen exert strong inductive withdrawal. The

    
    -framework at C2 is significantly depleted of electron density.
    
  • Resonance Alignment (-R): The nitro group at position 2 (ortho) can delocalize negative charge onto the ring nitrogen. However, the proximity of the N1 lone pair and the nitro group oxygens creates a Coulombic repulsion (the "Ortho Effect").

  • Dipole Moment: The dipole vectors of the pyridine ring (pointing towards N1) and the nitro group (pointing away from the ring) are roughly parallel but opposing in specific rotamers, leading to a high net dipole and significant solvation energy in polar media.

Structural Distortion and Planarity

X-ray crystallographic data reveals that while 2-nitropyridine attempts to maintain planarity to maximize


-overlap, it is often forced into a slight twist (torsional angle 

2–5°) due to repulsion between the nitro oxygens and the N1 lone pair.

Key Structural Consequence: The C2–


 bond length is often elongated compared to nitrobenzene (approx. 1.47 Å vs 1.45 Å), reflecting its reduced double-bond character and increased susceptibility to cleavage.

Reactivity Profile: The Labile Nitro Group

The defining feature of 2-nitropyridine is that the nitro group acts as a leaving group (


), rather than just a directing group (

).
Nucleophilic Aromatic Substitution ( )

In 2-nitropyridines, the nitro group is often more labile than a halogen (F, Cl, Br) at the same position. This is counter-intuitive to standard benzene chemistry but follows the "element effect" in highly activated heterocycles where the rate-determining step is the formation of the Meisenheimer complex, not bond breaking.

Mechanism: The nucleophile attacks C2, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto both the ring nitrogen and the nitro group. The re-aromatization step expels the nitrite ion (


).

SNAr_Mechanism Reactant 2-Nitropyridine (Electrophile) TS Meisenheimer Complex (Anionic Intermediate) Reactant->TS Attack at C2 Nu Nucleophile (Nu:-) Nu->TS Product 2-Substituted Pyridine TS->Product Re-aromatization Leaving Nitrite Ion (NO2-) TS->Leaving Expulsion

Figure 1: The


 pathway for 2-nitropyridine. The stability of the nitrite leaving group drives the reaction forward, often requiring milder conditions than chloropyridines.
Nitro-Group Migration

Under specific thermodynamic control (high temperature, polar aprotic solvents), the nitro group in 2-nitropyridines can undergo a migration to the 3-position. This rearrangement is mechanistically complex, often involving radical species or tight ion pairs, and represents a high-level "trap" or "opportunity" depending on the synthetic goal.

Quantitative Data Analysis

The following table contrasts the electronic parameters of 2-nitropyridine against relevant analogues to highlight its unique reactivity window.

Parameter2-Nitropyridine3-NitropyridineNitrobenzeneImplication
C-N Bond Length ~1.47 Å~1.46 Å1.45 ÅLonger bond = Weaker attachment (Better Leaving Group)
Reduction Potential (

)
-0.6 V to -0.2 V< -0.6 V-1.15 V2-Nitro is significantly easier to reduce to amine

Relative Rate
High (Leaving Group)Low (Directing Group)Negligible2-Nitro is a surrogate for 2-Halo
pKa (Conjugate Acid) -2.60.8N/AExtremely weak base due to strong electron withdrawal

Experimental Protocols

Protocol A: Nucleophilic Displacement of 2-Nitro Group (Amination)

Use Case: Converting 2-nitropyridine to 2-aminopyridine derivatives without transition metal catalysis.

  • Reagents: 2-Nitropyridine (1.0 equiv), Primary/Secondary Amine (1.2 equiv),

    
     (2.0 equiv).
    
  • Solvent: DMF or DMSO (Polar aprotic is essential to solvate the cation and activate the nucleophile).

  • Procedure:

    • Dissolve 2-nitropyridine in DMF (0.5 M concentration).

    • Add

      
       and the amine.
      
    • Heat to 80–100 °C for 4–6 hours. (Note: Chloropyridines often require 120 °C+ or Pd-catalysis).

    • Monitor by TLC/LCMS for the disappearance of the nitro starting material (distinct UV shift).

  • Workup: Pour into ice water. The product usually precipitates. If oil forms, extract with EtOAc, wash with water (3x) to remove DMF, dry over

    
    , and concentrate.
    
  • Validation: The appearance of the amine product is confirmed by the loss of the symmetric

    
     stretch (~1350 
    
    
    
    ) and appearance of N-H stretches.
Protocol B: Selective Reduction to 2-Aminopyridine

Use Case: When the nitro group is the desired precursor to an aniline-like nitrogen.

  • Reagents: 2-Nitropyridine (1.0 equiv), Iron Powder (5.0 equiv),

    
     (saturated aq. solution), Ethanol.
    
  • Procedure:

    • Suspend 2-nitropyridine in EtOH/Water (3:1).

    • Add Iron powder and

      
      .
      
    • Reflux vigorously for 1 hour.

    • Critical Step: Hot filtration through Celite to remove iron oxides.

  • Why this works: The electron-deficient pyridine ring makes the nitro group highly susceptible to single-electron transfer (SET) reductions. Milder conditions (Fe/NH4Cl) prevent over-reduction or ring hydrogenation that might occur with Pd/H2.

Strategic Workflow: The 2-Nitropyridine Decision Tree

When encountering a 2-nitropyridine scaffold in drug design, use the following logic flow to determine the optimal synthetic path.

Optimization_Workflow Start 2-Nitropyridine Scaffold Q1 Goal: Functionalize C2? Start->Q1 Path_SNAr Nucleophilic Displacement (SNAr) Q1->Path_SNAr Yes (Displace NO2) Path_Red Reduction to Amine Q1->Path_Red No (Keep N) Sub_O O-Nucleophile (Alkoxide/Phenoxide) -> 2-Alkoxypyridine Path_SNAr->Sub_O Sub_N N-Nucleophile (Amine) -> 2-Aminopyridine Path_SNAr->Sub_N Sub_S S-Nucleophile (Thiol) -> 2-Thiopyridine Path_SNAr->Sub_S Red_Ac Acylation/Sulfonylation -> Amide/Sulfonamide Path_Red->Red_Ac Red_Sand Sandmeyer Reaction -> 2-Halo/Cyano Path_Red->Red_Sand

Figure 2: Strategic decision tree for functionalizing the 2-nitropyridine core. The "Labile Nitro" pathway (Green) offers metal-free access to diverse 2-substituted pyridines.

References

  • Crystal Structure & Geometry: Rybalova, T. V., et al. "Crystal structure of 2-nitropyridine."[1] Chemistry of Heterocyclic Compounds, 1998.[1]

  • Nucleophilic Substitution Mechanism: BenchChem. "Reactivity of the nitro group on a pyridine ring - SNAr Mechanisms." BenchChem Technical Library, 2025.

  • Nitro-Group Migration: Jia, Y., et al. "Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-Group Migration." Heterocycles, 2005.[2]

  • Reduction Potentials: Wardman, P. "Reduction Potentials of Nitroaromatic Compounds." Journal of Physical and Chemical Reference Data, 1989.

  • Hammett Constants & Reactivity: Hamed, E. A., et al. "Nucleophilic substitutions at the pyridine ring: Kinetics of 2-chloro-3-nitropyridine." J. Chem. Soc., Perkin Trans.[3] 2, 1997.[3]

Sources

Methodological & Application

Protocol for synthesis of 2-(Azetidin-1-yl)-3-nitropyridine from 2-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-AZT Topic: High-Efficiency Synthesis of 2-(Azetidin-1-yl)-3-nitropyridine via


Date:  February 15, 2026
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(azetidin-1-yl)-3-nitropyridine from 2-chloro-3-nitropyridine . This transformation utilizes a Nucleophilic Aromatic Substitution (


) mechanism.[1][2] The resulting scaffold is a critical intermediate in the development of PI3K inhibitors and other heterocyclic pharmaceutical agents.

Unlike generic procedures, this guide addresses the specific handling requirements of azetidine hydrochloride (volatility and stability management) and the electronic activation provided by the C3-nitro group, ensuring high yields (>90%) and purity suitable for downstream GMP applications.

Chemical Context & Mechanism

The Ortho-Effect and Reactivity

The reaction proceeds via an addition-elimination mechanism (


).[3] The 2-chloro-3-nitropyridine substrate is highly activated toward nucleophilic attack due to the electron-withdrawing nitro group at the C3 position.
  • Inductive Effect (-I): The nitro group pulls electron density from the ring, making the C2 carbon highly electrophilic.

  • Resonance Stabilization: The intermediate Meisenheimer complex is stabilized by the ability of the nitro group to delocalize the negative charge.[2]

Pathway Visualization

The following diagram illustrates the transition from reactants to the resonance-stabilized intermediate, followed by the restoration of aromaticity.[3]

SNAr_Mechanism Reactants Reactants 2-Cl-3-NO2-Pyridine + Azetidine TS Meisenheimer Complex (Resonance Stabilized) Reactants->TS Nucleophilic Attack (Rate Limiting) Elimination Elimination (-Cl⁻) TS->Elimination Restoration of Aromaticity Product Product 2-(Azetidin-1-yl)-3-nitropyridine Elimination->Product Final Workup

Figure 1: Mechanistic pathway of the


 reaction between 2-chloro-3-nitropyridine and azetidine.

Critical Reagent Considerations

To ensure reproducibility, the following reagent specifications are required.

ReagentCAS No.[4]GradeRoleCritical Note
2-Chloro-3-nitropyridine 5470-18-8>98%ElectrophileStrong skin sensitizer. Handle in fume hood.
Azetidine Hydrochloride 36520-39-5>97%NucleophileHygroscopic. Do not use free base (volatile/unstable). Use HCl salt + base.
DIPEA (Hünig's Base) 7087-68-5AnhydrousBaseScavenges HCl. Must use >2.0 equivalents relative to Azetidine HCl.
Acetonitrile (MeCN) 75-05-8HPLC GradeSolventPolar aprotic solvent promotes

transition state.

Detailed Experimental Protocol

Scale: 1.0 Gram (Substrate) basis. Expected Yield: 90–95% Time: 2–3 Hours

Preparation Phase
  • Glassware: Oven-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Environment: Purge the flask with Nitrogen (

    
    ) or Argon. While strictly anhydrous conditions are not critical for this specific 
    
    
    
    , excluding moisture prevents hydrolysis of the chloro-pyridine to the pyridone side-product.
Reaction Execution
  • Substrate Solubilization:

    • Charge 2-chloro-3-nitropyridine (1.0 g, 6.31 mmol, 1.0 eq) into the RBF.

    • Add Acetonitrile (MeCN) (10 mL, 10 volumes). Stir until fully dissolved (solution will be pale yellow).

  • Base Addition:

    • Add DIPEA (2.75 mL, 15.8 mmol, 2.5 eq) in one portion.

    • Observation: No immediate reaction is expected, though the solution may darken slightly.

  • Nucleophile Addition (Exotherm Control):

    • Cool the reaction mixture to 0°C (ice/water bath).

    • Add Azetidine Hydrochloride (0.71 g, 7.57 mmol, 1.2 eq) portion-wise over 5 minutes.

    • Why: Azetidine addition can be exothermic. The HCl salt is solid; ensure it is finely powdered to prevent clumping.

  • Reaction:

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

    • Stir vigorously for 2 hours .

    • Visual Cue: The solution will turn a vibrant orange/yellow color, characteristic of aminonitropyridines.

Monitoring (QC)
  • TLC System: 30% Ethyl Acetate in Hexanes.

  • Rf Values:

    • Starting Material (2-Cl-3-NO2-Py): ~0.6

    • Product: ~0.4 (Bright yellow/orange spot, UV active).

  • Criteria: Reaction is complete when the starting material spot is non-detectable (<1%).

Workup and Isolation
  • Concentration: Evaporate the Acetonitrile under reduced pressure (Rotovap, 40°C) to roughly 20% of the original volume.

  • Partition:

    • Dilute the residue with Ethyl Acetate (EtOAc) (30 mL).

    • Wash with Water (2 x 15 mL) to remove DIPEA salts and excess azetidine.

    • Wash with Brine (1 x 15 mL).

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate to dryness.
    
  • Purification (Optional):

    • The crude product is usually >95% pure.

    • If necessary, recrystallize from Ethanol/Heptane (1:5) or pass through a short silica plug (eluting with 20% EtOAc/Hexanes).

Workflow Visualization

Workflow Start Start: Weigh Reagents Solubilize Dissolve 2-Cl-3-NO2-Py in MeCN + DIPEA Start->Solubilize Cool Cool to 0°C Solubilize->Cool AddNuc Add Azetidine HCl (Portion-wise) Cool->AddNuc React Stir at RT (2 Hours) AddNuc->React Check TLC/LCMS Check React->Check Check->React Incomplete (+1 hr) Workup Conc. -> EtOAc Extract -> Water Wash Check->Workup Complete Final Final Product (Orange Solid) Workup->Final

Figure 2: Step-by-step experimental workflow.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<70%) Incomplete conversion or loss during workup.Ensure >2.5 eq of DIPEA is used. The product is moderately basic; do not wash with acidic water (pH < 4) or product will be lost to aqueous phase.
Side Product: Pyridone Hydrolysis of chloride.[1]Ensure solvents are dry.[5] Avoid using hydroxide bases (NaOH/KOH) which promote hydrolysis; stick to DIPEA or TEA.
Dark/Tar Formation Thermal decomposition.Do not heat above 40°C. The nitro group activates the ring sufficiently at RT.
Incomplete Reaction Clumping of Azetidine HCl.Sonicate the reaction mixture after Azetidine addition to break up salts.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21903, 2-Chloro-3-nitropyridine. Retrieved from [Link]

  • Ivachtchenko, A. V., et al. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide. (Demonstrates reactivity of 2-chloro-3-nitropyridine with secondary amines/pyrrolidine under mild conditions). Retrieved from [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution (SNAr) – The Addition-Elimination Mechanism.[2] Retrieved from [Link]

Sources

Application Note & Protocols: Scalable Synthesis of 2-(Azetidin-1-yl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the scalable synthesis of 2-(Azetidin-1-yl)-3-nitropyridine, a critical building block in the development of various pharmaceutical agents, notably PARP inhibitors. We delve into the core chemical principles, offer detailed, field-proven protocols, and discuss critical parameters for process optimization and scale-up. The methodologies are designed to be self-validating, emphasizing safety, efficiency, and reproducibility for researchers in both academic and industrial settings.

Introduction and Strategic Overview

2-(Azetidin-1-yl)-3-nitropyridine serves as a key intermediate in the synthesis of numerous clinically significant molecules, including the PARP (poly(ADP-ribose)polymerase) inhibitor Olaparib (Lynparza®).[1][2] The robust and efficient production of this intermediate is therefore a cornerstone of the overall drug manufacturing process. The primary and most industrially viable synthetic route is the nucleophilic aromatic substitution (SNAr) reaction.[3][4][5]

This application note provides two scalable protocols for the SNAr-based synthesis, leveraging the reaction between 2-chloro-3-nitropyridine and azetidine. The protocols are structured to guide researchers from bench-scale synthesis to considerations for large-scale production, focusing on the causality behind experimental choices to ensure both high yield and purity.

The Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The synthesis hinges on the SNAr mechanism, a well-established class of reactions in medicinal chemistry.[5] The reaction proceeds via a two-step addition-elimination sequence.

Causality of the SNAr Mechanism:

  • Activation: The pyridine ring is rendered highly electron-deficient by two key features: the inherent electron-withdrawing nature of the ring nitrogen and, more significantly, the powerful π-electron-withdrawing nitro group (-NO₂) positioned ortho to the leaving group.[3][6] This electronic arrangement makes the C2 position highly electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: Azetidine, acting as the nucleophile, attacks the electron-poor C2 carbon of 2-chloro-3-nitropyridine. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]

  • Elimination & Aromatization: The aromaticity of the pyridine ring is then restored through the rapid expulsion of the chloride leaving group, yielding the final product and a chloride anion.

The choice of a halide at the C2 position is critical. While fluoride is the most reactive leaving group in SNAr reactions due to the high electronegativity polarizing the C-F bond, chloride is often preferred for large-scale synthesis due to a favorable balance of reactivity, cost, and availability of the 2-chloro-3-nitropyridine starting material.[6][7][8]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Start Charge Reactor: - 2-Chloro-3-nitropyridine - Base (K₂CO₃) - Solvent (DMSO) Reagent_Add Controlled Addition of Azetidine (Monitor Temperature) Start->Reagent_Add React Heat to 50-55 °C (Hold for 3-5h) Reagent_Add->React Monitor Monitor by HPLC (Check for completion) React->Monitor Quench Cool and Quench (Add Water) Monitor->Quench If Reaction Complete Crystallize Precipitate Product Quench->Crystallize Filter Filter Slurry Crystallize->Filter Wash Wash Cake with Water Filter->Wash Dry Dry under Vacuum Wash->Dry Final Final Product: 2-(Azetidin-1-yl)-3-nitropyridine Dry->Final

Sources

Reagents for coupling azetidine hydrochloride with 3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for the Heterocyclic Coupling of Azetidine Hydrochloride and 3-Nitropyridine



Part 1: Strategic Analysis & Chemical Logic

Coupling Azetidine Hydrochloride (a strained, secondary amine) with 3-Nitropyridine (an electron-deficient heterocycle) presents a classic regiochemical bifurcation. The outcome depends entirely on whether you employ Direct Oxidative Nucleophilic Substitution of Hydrogen (ONSH) or utilize an Activated Halogenated Precursor .

Unlike simple benzene derivatives, the pyridine nitrogen and the nitro group exert competing directing effects. Understanding this causality is critical for experimental design.

The Regioselectivity Divergence
  • Direct Coupling (ONSH): Reaction of unsubstituted 3-nitropyridine with azetidine typically favors the C-6 position (para to the nitro group). This yields 2-(azetidin-1-yl)-5-nitropyridine (by IUPAC numbering priority). The mechanism is driven by the stability of the intermediate

    
    -adduct at the position least hindered by the nitro group but activated by the ring nitrogen.
    
  • Activated Coupling (

    
    ):  If the goal is to place the azetidine at the C-2 position  (ortho to the nitro group, yielding 2-(azetidin-1-yl)-3-nitropyridine ), direct coupling is often inefficient due to steric repulsion between the nitro group and the incoming nucleophile. This isomer is best accessed via 2-chloro-3-nitropyridine .
    

This guide details the Direct ONSH Protocol (as requested) but includes the Activated


 Protocol  as a necessary comparative control for regiochemical verification.

Part 2: Reaction Pathways Visualization

The following diagram illustrates the mechanistic divergence and reagent requirements for both pathways.

G Start 3-Nitropyridine (Substrate) Intermediate1 σ-Adduct (Meisenheimer Complex) Start->Intermediate1 Direct Attack (C6) Precursor Pre-activation: 2-Chloro-3-nitropyridine Start->Precursor Synthetic Step 0 Azetidine Azetidine HCl (Nucleophile) Azetidine->Intermediate1 Product2 Product B (C-2 Attack) 2-(azetidin-1-yl)-3-nitropyridine Azetidine->Product2 Product1 Product A (C-6 Attack) 2-(azetidin-1-yl)-5-nitropyridine Intermediate1->Product1 -H (Oxidative Aromatization) Oxidant Oxidant Required (KMnO4 or Air/tBuOK) Oxidant->Intermediate1 Promotes Precursor->Product2 SnAr (Displacement of Cl)

Caption: Divergent synthesis pathways showing regiochemical outcomes of ONSH (C-6 selective) vs. Activated


 (C-2 selective).

Part 3: Detailed Experimental Protocols

Protocol A: Direct Oxidative Nucleophilic Substitution (ONSH)

Objective: Synthesis of 2-(azetidin-1-yl)-5-nitropyridine from 3-nitropyridine. Mechanism: Addition of nucleophile


 Formation of 

-adduct

Oxidation of hydride.

Reagents & Materials:

Component Equiv. Role
3-Nitropyridine 1.0 Substrate
Azetidine HCl 2.5 Nucleophile (Excess required for kinetics)

| Potassium tert-butoxide (


)  | 4.0 | Strong Base (Neutralizes HCl + Deprotonates 

-adduct) | | Potassium Permanganate (

)
| 1.5 | Oxidant (Essential for aromatization) | | Liquid Ammonia (

)
| Solvent | Carrier solvent (Traditional/High Yield) | | Alt: DMF | Solvent | Modern alternative (Lower yield, easier handling) |

Step-by-Step Methodology (Liquid


 Variant - High Yield): 
  • Setup: Equip a 3-neck flask with a dry ice/acetone condenser and nitrogen inlet. Cool the system to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Solvent Condensation: Condense anhydrous

    
     (approx. 10 mL per mmol substrate) into the flask.
    
  • Nucleophile Preparation: Add Azetidine HCl and

    
     slowly. Stir for 15 minutes to generate the free base in situ.
    
  • Addition: Add 3-Nitropyridine as a solid or dissolved in a minimal amount of THF.

  • Adduct Formation: Stir at

    
     (refluxing ammonia) for 30–60 minutes. The solution will turn deep red/purple, indicating the formation of the anionic 
    
    
    
    -adduct.
  • Oxidation: Add

    
      in small portions. The reaction is exothermic; maintain reflux. Stir for an additional 30 minutes.
    
  • Quenching: Allow the ammonia to evaporate overnight (or under a stream of nitrogen).

  • Workup: Resuspend the solid residue in water and extract with Ethyl Acetate (

    
    ).
    
  • Purification: The product (C-6 isomer) is typically less polar than the starting material. Purify via flash column chromatography (Hexanes/EtOAc).

Critical Note on Causality: Without the oxidant (


), the 

-adduct will revert to starting material or polymerize upon workup. The hydride (

) is a poor leaving group and must be chemically oxidized.
Protocol B: The "Industry Standard" (Activated )

Objective: Synthesis of 2-(azetidin-1-yl)-3-nitropyridine (C-2 isomer). Context: If your target requires the azetidine adjacent to the nitro group, Protocol A will fail due to regioselectivity rules. You must use this protocol.

Reagents:

  • Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)

  • Nucleophile: Azetidine HCl (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) or

    
     (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Methodology:

  • Dissolve 2-chloro-3-nitropyridine in MeCN (0.2 M).

  • Add Azetidine HCl followed by DIPEA.

  • Heat to

    
     for 2–4 hours.
    
  • Mechanism: The nitro group at C-3 activates the C-2 chlorine for displacement. The relief of ring strain is not a factor here, but the steric bulk of azetidine is tolerated better than diethylamine.

  • Workup: Standard aqueous extraction.

Part 4: Data Interpretation & Troubleshooting

NMR Diagnostics (Self-Validating the Regioisomer): You must confirm which isomer you produced.

FeatureC-6 Isomer (Protocol A) C-2 Isomer (Protocol B)
Coupling Pattern Two doublets (

Hz) for H-3/H-4 protons.
H-4, H-5, H-6 show typical pyridine splitting (dd).
Shift of Azetidine

-protons shift upfield slightly due to distance from

.

-protons shift downfield (deshielded) by ortho-

.
NOESY Signal NOE between Azetidine and H-3 (ortho to nitro).NOE between Azetidine and H-6 (remote).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Incomplete oxidation of

-adduct.
Increase

to 2.0 equiv or switch to

(gentler, higher yield).
Tarry Mixture Polymerization of azetidine.Ensure temperature remains low (

or lower) during base addition.[1]
No Reaction Azetidine HCl not neutralized.Check pH or stoichiometry of base (

must be

equiv relative to salt).

References

  • Amangasieva, G. A., et al. (2018).[2][3] "Synthesis of Amides by Nucleophilic Substitution of Hydrogen in 3-Nitropyridine." Russian Journal of Organic Chemistry, 54(6), 867–872.[2] Link

  • Chupakhin, O. N., Charushin, V. N., & van der Plas, H. C. (1994). Nucleophilic Aromatic Substitution of Hydrogen. Academic Press.
  • Makosza, M., & Wojciechowski, K. (2004). "Nucleophilic Substitution of Hydrogen in Electron-Deficient Arenes." Chemical Reviews, 104(5), 2631–2666. Link

  • Bieber, L. W., et al. (2016).[4] "A Single-Step Synthesis of Azetidine-3-amines." ChemRxiv. (Provides context on azetidine stability and handling). Link

Sources

High-Performance SnAr Coupling of Azetidine and Halonitropyridines: Solvent Selection & Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nucleophilic aromatic substitution (SnAr) of halonitropyridines with azetidine is a pivotal transformation in medicinal chemistry, particularly for installing strained, metabolic-resistant amine motifs. However, the reaction presents a unique dichotomy: the high nucleophilicity of azetidine (due to ring strain) competes with its volatility and susceptibility to acid-catalyzed polymerization. Furthermore, the choice of solvent dictates not only the reaction rate but also the impurity profile and downstream processability.

This guide provides a scientifically grounded framework for solvent selection, moving beyond traditional dipolar aprotic solvents (DMF/NMP) toward greener, process-friendly alternatives like Acetonitrile (MeCN) and 2-Methyltetrahydrofuran (2-MeTHF).

Mechanistic Foundation

To optimize solvent selection, one must understand the transition state. The reaction proceeds via an addition-elimination mechanism involving a negatively charged intermediate (Meisenheimer complex).[1]

The Meisenheimer Complex

The rate-determining step (RDS) is typically the nucleophilic attack of azetidine on the pyridine ring. This forms a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Electronic Demand: The transition state is highly polar. Solvents that stabilize this charge separation without solvating the nucleophile too strongly will accelerate the reaction.[2]

  • Leaving Group Effect: Unlike Sn1/Sn2, the C-X bond breaks after the RDS. Thus, electronegative leaving groups (F > Cl) accelerate the reaction by inductively stabilizing the intermediate.

Azetidine Specifics[3][4][5][6][7]
  • Enhanced Nucleophilicity: Due to the 4-membered ring constraint, the nitrogen lone pair is more exposed (less sterically hindered) and has higher s-character compared to acyclic diethylamine.

  • Volatility & Stability: Free base azetidine (bp ~61°C) is volatile. Process control requires careful stoichiometry or the use of azetidine hydrochloride salts neutralized in situ.

Visualizing the Pathway

The following diagram illustrates the reaction coordinate and the critical Meisenheimer intermediate stabilization.

SnAr_Mechanism cluster_solvent Solvent Influence Reactants Reactants (Halonitropyridine + Azetidine) TS1 Transition State 1 (High Polarity) Reactants->TS1 Nucleophilic Attack Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate RDS (Rate Limiting) TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 Re-aromatization Products Product (Azetidinyl-nitropyridine) TS2->Products -HX

Figure 1: Reaction coordinate for SnAr. Polar aprotic solvents lower the energy of TS1 and the Intermediate.

Solvent Selection Framework

The choice of solvent is a trade-off between Kinetic Performance (Rate) and Process Efficiency (Workup/Greenness).

Tier 1: The Kinetic Workhorses (Polar Aprotic)

Solvents: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), NMP (N-Methyl-2-pyrrolidone).

  • Mechanism: These solvents possess high dielectric constants and effectively solvate cations (stabilizing the Meisenheimer complex) while leaving the azetidine anion/lone pair "naked" and highly reactive.

  • Pros: Fastest reaction rates; essential for unreactive electrophiles (e.g., chloropyridines with weak activation).

  • Cons: High boiling points make removal difficult; water miscibility complicates extraction; genotoxicity concerns (DMF/NMP).

  • Recommendation: Use only if the substrate is unreactive (e.g., 3-bromo-5-nitropyridine).

Tier 2: The Process-Friendly Balance (Green Aprotic)

Solvents: Acetonitrile (MeCN), Acetone.

  • Mechanism: Moderately polar and aprotic.[3] They provide sufficient stabilization for the intermediate but are easily removed (low bp).

  • Pros: Excellent balance of rate and ease of workup; generally accepted as "greener" than DMF.

  • Cons: Slower than DMSO; Acetone is incompatible with strong bases (aldol condensation).

  • Recommendation: Primary choice for standard library synthesis and scale-up.

Tier 3: The Green & Bio-Based (Ethers/Esters)

Solvents: 2-MeTHF (2-Methyltetrahydrofuran), EtOAc (Ethyl Acetate).

  • Mechanism: Lower polarity. Reaction rates may be significantly slower.

  • Pros: 2-MeTHF is derived from biomass and separates cleanly from water (easy workup).

  • Cons: Poor solubility for very polar nitropyridines; slow kinetics.

  • Recommendation: Use for highly reactive substrates (e.g., 2-fluoro-3-nitropyridine) where rate is not the bottleneck.

Tier 4: Protic Solvents (Alcohols/Water)

Solvents: Ethanol, Isopropanol, Water (Surfactant-mediated).

  • Mechanism: Hydrogen bonding solvates the nucleophile (azetidine), reducing its reactivity (ground state stabilization). However, "On-Water" conditions can accelerate reactions via hydrophobic effects.

  • Pros: Direct crystallization of product often possible (precipitation workup).

  • Recommendation: Use for large-scale processes where isolation by filtration is desired.

Solvent Performance Comparison Table
Solvent ClassRepresentativeRate (Relative)Workup EaseGreen ScoreBest For
Polar Aprotic DMSO / DMFHigh (1.0)Difficult (High BP)LowUnreactive substrates (Cl/Br leaving groups)
Polar Aprotic AcetonitrileMedium (0.6)Easy (Evaporation)MediumGeneral Purpose / Standard Protocol
Bio-Ether 2-MeTHFLow (0.2)Excellent (Phase split)HighReactive substrates (F leaving group)
Protic Ethanol / IPALow (0.1)Good (Precipitation)HighCrystallization-driven isolation

Experimental Protocols

Protocol A: The "Standard" Optimized Method (Acetonitrile)

Recommended for most 2-chloro- or 2-fluoro-nitropyridines.

Materials:

  • Halonitropyridine (1.0 equiv)

  • Azetidine Hydrochloride (1.2 equiv) [Note: Salt is preferred for precise weighing]

  • Base: DIPEA (Diisopropylethylamine) or K2CO3 (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) [Concentration: 0.2 – 0.5 M]

Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the Halonitropyridine (1.0 equiv) and Azetidine HCl (1.2 equiv).

  • Solvate: Add Acetonitrile (MeCN) to achieve a concentration of 0.3 M.

  • Activate: Add DIPEA (2.5 equiv) dropwise. Note: If using K2CO3, add as a solid.

  • React: Seal the vessel and heat to 60°C for 2–4 hours. Monitor by LCMS.[4]

    • Checkpoint: If conversion is <50% after 2 hours, increase temperature to 80°C.

  • Workup:

    • Option 1 (Evaporation): Concentrate MeCN under reduced pressure. Redissolve residue in EtOAc/DCM and wash with water.

    • Option 2 (Precipitation): If the product is hydrophobic, add water (3x volume) to the reaction mixture. The product may precipitate; filter and wash.

Protocol B: The "Hard Substrate" Method (DMSO)

Use for unreactive substrates (e.g., 3-bromo-nitropyridines) or steric hindrance.

Procedure:

  • Charge: Reactants as above.

  • Solvent: Use DMSO (anhydrous). Concentration 0.5 M.

  • Base: K2CO3 (powdered, dried) is preferred over organic bases to minimize competing hydrolysis.

  • React: Heat to 90–100°C .

  • Workup: Dilute reaction mixture with 10 volumes of Water/Brine (1:1). Extract with EtOAc (3x). Critical: Wash organic layer extensively with water/brine to remove DMSO.

Workflow Decision Tree

Use this logic flow to select the optimal experimental path for your specific substrate.

Solvent_Selection_Tree cluster_tips Optimization Tips Start Start: Select Substrate (Halonitropyridine) CheckLG Leaving Group Type? Start->CheckLG Fluorine Fluorine (-F) (Highly Reactive) CheckLG->Fluorine Chlorine Chlorine (-Cl) (Moderately Reactive) CheckLG->Chlorine Bromine Bromine (-Br) (Unreactive) CheckLG->Bromine GreenRoute Green Route Solvent: 2-MeTHF or EtOH Temp: RT - 50°C Fluorine->GreenRoute Fast Kinetics StandardRoute Standard Route Solvent: Acetonitrile (MeCN) Temp: 60 - 80°C Chlorine->StandardRoute Balanced HardRoute High Energy Route Solvent: DMSO or NMP Temp: >90°C Bromine->HardRoute Needs Activation Tip1 If Azetidine boils off: Use sealed tube & HCl salt

Figure 2: Decision tree for solvent selection based on electrophile reactivity.

Troubleshooting & Optimization

Azetidine Volatility & Stoichiometry
  • Issue: Incomplete conversion despite long reaction times.

  • Cause: Azetidine (free base) has boiled out of the headspace.

  • Solution: Use Azetidine Hydrochloride + Base (DIPEA/K2CO3). This releases the free amine slowly and prevents evaporative loss during setup. Always use a sealed pressure vial (e.g., microwave vial) rather than a reflux condenser for small scales.

Regioselectivity (Multiple Halogens)
  • Scenario: Substrate has both 2-Cl and 4-Cl.

  • Insight: SnAr prefers the position most activated by the nitro group (ortho/para).

  • Control: Lower temperatures (-10°C to 0°C) in THF or MeCN favor kinetic control (substitution at the most activated position). High temperatures in DMSO lead to thermodynamic mixtures or bis-substitution.

Hydrolysis Byproducts
  • Issue: Formation of hydroxypyridine (M+16 mass shift).

  • Cause: Trace water in solvent reacting with the activated halide.

  • Solution: Use anhydrous solvents. Switch from carbonate bases (which can generate hydroxide if wet) to non-nucleophilic organic bases like DIPEA or Et3N.

References

  • Mechanism of SnAr: Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chem. Rev.1951 , 49, 273. Link

  • Azetidine Reactivity & Strain: Couty, F.; Evano, G. "Azetidines: New Developments in the Synthesis and Functionalization of a Unique Heterocycle." Org.[5][3][6][7][8] Prep. Proced. Int.2006 , 38, 427. Link

  • Green Solvent Selection: "ACS GCI Pharmaceutical Roundtable Solvent Selection Guide." American Chemical Society.[7][9] Link

  • Green SnAr in 2-MeTHF: Pace, V., et al. "2-Methyltetrahydrofuran: A Green Solvent for the Synthesis of Nitrogen-Containing Heterocycles." ChemSusChem2012 , 5, 1369. Link

  • Water as Solvent (On-Water Effect): Narayan, S., et al. "Accelerated Reaction Rates on Water." Angew. Chem. Int. Ed.2005 , 44, 3275.[7] Link

Sources

Troubleshooting & Optimization

Minimizing azetidine ring opening during 2-(Azetidin-1-yl)-3-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Azetidine Ring Opening & Optimization of


 Conditions
Ticket ID:  AZT-NITRO-001
Status:  Resolved / Guide Published

Critical Alert: The "Hidden" Instability Mechanism

Why is my yield low despite full conversion? If you observe the disappearance of the starting material (2-halo-3-nitropyridine) but isolate a polar impurity or a complex mixture, you are likely witnessing Acid-Catalyzed Ring Opening (ACRO) or Nucleophilic Ring Opening (NRO) of the azetidine moiety.

The Mechanistic Trap

While the 3-nitropyridine ring activates the C2-position for the desired nucleophilic aromatic substitution (


), it also creates a vulnerability in the product. Once formed, the 2-(azetidin-1-yl)-3-nitropyridine  possesses an electron-deficient nitrogen atom (due to the electron-withdrawing nature of the nitropyridine).

This renders the azetidine ring "activated"—similar to a sulfonamide-protected azetidine—making it susceptible to ring opening by weak nucleophiles (like water or chloride ions), especially under acidic conditions or elevated temperatures.

Visualizing the Failure Mode

The following diagram illustrates the competition between the desired


 pathway and the degradation pathways.

AzetidineReaction SM 2-Halo-3-nitropyridine (Starting Material) Product 2-(Azetidin-1-yl)-3-nitropyridine (Target Product) SM->Product SnAr (Base, <0°C to RT) Azetidine Azetidine (Nucleophile) Azetidine->Product Protonated Protonated Intermediate (Highly Unstable) Product->Protonated H+ (Acidic Workup/Silica) Impurity1 Ring-Opened Alcohol (Hydrolysis) Product->Impurity1 Heat (>60°C) + Trace H2O Protonated->Impurity1 + H2O Impurity2 Ring-Opened Chloride (If HCl present) Protonated->Impurity2 + Cl-

Figure 1: Reaction pathway showing the desired synthesis (Green) versus the acid/heat-induced degradation pathways (Red).

Optimization Protocol: The "Cold & Basic" Strategy

To maximize yield and minimize ring opening, you must shift the reaction parameters to favor kinetic control over thermodynamic degradation.

Comparative Optimization Table
ParameterLegacy Condition (High Risk)Optimized Condition (Recommended)Rationale
Leaving Group Chloride (Cl)Fluoride (F) Fluoride is a better leaving group in

, allowing the reaction to proceed at 0°C rather than reflux.
Base K₂CO₃ / NaHDIPEA or TEA (Excess) Organic bases ensure homogeneity. Excess base (2.5–3.0 eq) acts as a proton sponge to prevent autocatalytic ring opening.
Solvent DMF / DMSO (High Temp)THF / DCM / MeCN Using the F-analog allows the use of lower boiling solvents, facilitating workup without high heat.
Temperature 80°C - 100°C-10°C to 25°C Heat is the primary enemy of the activated azetidine ring.
Azetidine Source Hydrochloride SaltFree Base Using the salt introduces Cl⁻ ions (nucleophiles) and requires in-situ neutralization. Free base is cleaner.
The "Gold Standard" Protocol

Target Scale: 1.0 mmol

  • Preparation: Dissolve 2-fluoro-3-nitropyridine (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -10°C (ice/salt bath).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (3.0 eq). Note: Excess base is critical to buffer any generated HF.

  • Nucleophile Addition: Add Azetidine (1.1 eq) dropwise. If using Azetidine HCl, premix it with the base in a separate vial before addition.

  • Monitoring: Stir at -10°C for 1 hour, then allow to warm to 0°C. Monitor by TLC or LCMS.

    • Checkpoint: Reaction should be complete within 2-4 hours. Do not heat to accelerate.

  • Quench: Quench with saturated aqueous NaHCO₃ (Basic pH is mandatory).

Workup & Isolation: Protecting the Ring

The most common point of failure is not the reaction, but the purification. Azetidines are sensitive to the acidity of standard silica gel.

Troubleshooting the Workup

Issue: "My product decomposed on the column." Root Cause: Silica gel is slightly acidic (pH 4-5). This protonates the pyridine/azetidine system, catalyzing the ring opening shown in Figure 1.

Solution: The "Basified Silica" Technique

  • Pre-treatment: Slurry your silica gel in the eluent containing 1% Triethylamine (TEA) .

  • Eluent: Maintain 1% TEA in your mobile phase throughout the column.

  • Alternative: Use Neutral Alumina instead of silica gel.

Step-by-Step Isolation Guide
  • Extraction: Dilute reaction mixture with EtOAc. Wash with Sat. NaHCO₃ (2x) and Brine (1x).

    • Warning: Never wash with 1M HCl or NH₄Cl, as these will trigger ring opening.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is extremely sensitive (Lewis acidic character).

  • Concentration: Rotary evaporate at <35°C . Do not leave the flask in the hot bath for extended periods.

Frequently Asked Questions (FAQ)

Q: Can I use 2-chloro-3-nitropyridine instead of the fluoro analog? A: Yes, but it requires higher temperatures (often 60-80°C) to react.

  • Risk:[1][2] Higher temp = higher risk of ring opening.

  • Mitigation: Use a polar aprotic solvent (DMF) to accelerate the rate at lower temps, and strictly limit reaction time.

Q: I see a peak at M+18 in my LCMS. What is it? A: This is the hydrolysis product (M + H₂O). The azetidine ring has opened to form the 3-hydroxypropylamine derivative. This confirms that moisture was present during the reaction or the workup was too acidic.

Q: Is the product stable for storage? A: Solid samples are generally stable if stored at -20°C. Solutions (especially in protic solvents like Methanol) should be used immediately. Avoid storing in CDCl₃ (which can become acidic over time) for NMR; use DMSO-d6 or add a grain of K₂CO₃ to the NMR tube.

References

  • Azetidine Stability & Ring Opening

    • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[3] PMC. (2021).[3][4][5]

    • Recent advances in the synthesis and reactivity of azetidines.[1][4][6][7] Organic & Biomolecular Chemistry.[1][4][6][8][9] (2021).[3][4][5]

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Regioselectivity of amination of 2,6-dichloro-3-nitropyridine. StackExchange/Chemistry. (2017).

  • General Azetidine Synthesis Protocols

    • Synthesis of azetidines.[1][2][3][4][6][7][8][9][10][11][12] Organic Chemistry Portal.

Sources

Overcoming steric hindrance in 2-substituted 3-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8842: Steric Hindrance in 2-Substituted 3-Nitropyridine Synthesis

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Triage

You are encountering low yields or failed reactions when attempting to introduce substituents at the C2 position of a pyridine ring adjacent to a C3 nitro group. This is a classic "push-pull" conflict:

  • Electronic Advantage: The C3-nitro group strongly activates the C2 position for nucleophilic attack via resonance (lowering the LUMO energy).

  • Steric Disadvantage: The C3-nitro group physically blocks the trajectory of incoming nucleophiles (ortho-effect), particularly bulky amines or aryl groups.

Immediate Action: Use the decision matrix below to select the correct synthetic pathway based on your nucleophile's steric profile.

SynthesisDecision Start Select Nucleophile Type SmallNuc Small/Linear Nucleophile (e.g., MeNH2, OMe, N3) Start->SmallNuc BulkyNuc Bulky Nucleophile (e.g., t-BuNH2, Isopropyl, Aryl) Start->BulkyNuc RouteA Route A: Classical SNAr Solvent: EtOH or THF Temp: 0-60°C SmallNuc->RouteA RouteB Route B: Forced SNAr Solvent: DMSO/NMP Temp: >100°C BulkyNuc->RouteB If aliphatic amine RouteC Route C: Pd-Catalysis Ligand: Buchwald Gen 3/4 (XPhos, BrettPhos) BulkyNuc->RouteC If aryl/weak nuc

Figure 1: Strategic Decision Matrix for 2-substituted 3-nitropyridines. Choosing the wrong route is the primary cause of failure.

Module 1: The Gateway (Troubleshooting & Optimization)

The Problem: You are using 2-chloro-3-nitropyridine. The reaction works for methylamine but fails for tert-butylamine or aniline. Root Cause: The nucleophile cannot access the


 orbital of the C-Cl bond due to the perpendicular orientation of the nitro group.
Critical Troubleshooting (FAQ Format)

Q1: Why is my reaction stalling at 50% conversion despite using excess nucleophile?

  • Diagnosis: Product inhibition or hydrogen bonding. The 3-nitro group can H-bond with the incoming amine or the product, reducing effective nucleophilicity.

  • Solution: Switch to Dipolar Aprotic Solvents (DMSO, NMP, or DMF). These solvents solvate cations poorly (leaving the nucleophile "naked" and more reactive) and disrupt H-bonding networks.

  • Protocol Shift: Increase temperature to 100–120°C. The activation energy barrier for the steric approach is high; standard reflux in THF (66°C) is often insufficient [1].

Q2: I am seeing "tar" and decomposition, but no product.

  • Diagnosis: The pyridine ring is electron-deficient. Harsh bases (like NaH or LDA) can cause ring opening or polymerization.

  • Solution: Use Hunig’s Base (DIPEA) or

    
     . Avoid strong alkoxide bases if possible, as they can attack the nitro group or the ring carbons indiscriminately.
    

Q3: Can I change the leaving group to improve the rate?

  • Yes. Switch from -Cl to -F (2-fluoro-3-nitropyridine).

  • Mechanistic Insight: In

    
    , the rate-determining step is usually the nucleophilic attack (formation of the Meisenheimer complex). Fluorine is more electronegative than chlorine, which lowers the energy of the transition state by pulling electron density from the ring, significantly accelerating the attack step despite being a poorer leaving group [2].
    

Module 2: Metal-Catalyzed Solutions (When Fails)

The Problem: You need to couple a bulky aryl group or a very hindered amine, and


 conditions are decomposing your starting material.
Solution:  Transition to Buchwald-Hartwig (amines) or Suzuki-Miyaura (carbons) coupling.
Ligand Selection Strategy

The presence of the nitro group at C3 creates a "pocket" that restricts the Palladium catalyst. Standard ligands (


, dppf) are too small or rigid to prevent catalyst deactivation.
ParameterRecommendationRationale
Ligand Class Dialkylbiaryl Phosphines (Buchwald Ligands)The biaryl backbone provides stability; bulky alkyl groups force reductive elimination.
Specific Ligand XPhos or BrettPhos XPhos is superior for steric bulk (isopropyl groups on the biaryl backbone). BrettPhos is preferred for primary amines [3].
Pd Source

or Pd(OAc)2
Pre-catalysts like XPhos-Pd-G3 are ideal to ensure rapid initiation without requiring excess ligand.
Base

or

Weaker, soluble bases prevent nitro-group interference compared to NaOtBu.
Visualizing the Catalytic Cycle Blockage

CatalyticCycle cluster_fail Failure Mode Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Easy) Pd0->OxAdd 2-Cl-3-NO2 Pyridine Coord Amine Coordination (Steric Clash!) OxAdd->Coord Bulky Nucleophile RedElim Reductive Elimination (Product Release) Coord->RedElim Requires Bulky Ligand Catalyst Death Catalyst Death Coord->Catalyst Death Small Ligands RedElim->Pd0

Figure 2: The Critical Failure Point. Without bulky ligands (e.g., XPhos) to enforce geometry, the cycle stalls at amine coordination due to the C3-nitro group.

Module 3: Experimental Protocols (SOPs)

Protocol A: High-Force for Steric Amines

Use for: t-Butylamine, Isopropylamine, heavily substituted piperazines.

  • Setup: Dry 20 mL pressure vial (microwave vial recommended).

  • Reagents:

    • 2-Chloro-3-nitropyridine (1.0 equiv, 1.0 mmol)

    • Amine Nucleophile (1.5 - 2.0 equiv)[1]

    • DIPEA (2.0 equiv) - Acts as a proton sponge.

    • DMSO (anhydrous, 2.0 mL) - Concentration matters: Keep it high (0.5M).

  • Execution:

    • Seal vial and heat to 110°C for 4–12 hours.

    • Note: If using a microwave reactor, set to 130°C for 30 mins.

  • Workup:

    • Pour into ice water (20 mL). The product should precipitate (yellow/orange solid).

    • If no precipitate: Extract with EtOAc, wash 3x with water (crucial to remove DMSO), then brine.

  • Purification: Flash chromatography (Hexane/EtOAc). 3-nitropyridines are often bright yellow and easy to track.

Protocol B: Buchwald-Hartwig Coupling for "Impossible" Substrates

Use for: Anilines with ortho-substituents, weak nucleophiles.

  • Setup: Flame-dried Schlenk tube or glovebox.

  • Catalyst System:

    • 
        (2 mol%)
      
    • XPhos (4-6 mol%)

    • Alternative:XPhos-Pd-G3 precatalyst (2-4 mol%)

  • Reagents:

    • 2-Chloro-3-nitropyridine (1.0 equiv)

    • Amine (1.2 equiv)

    • 
        (2.0 equiv) - Must be finely ground and dry.
      
    • Toluene or 1,4-Dioxane (degassed).

  • Execution:

    • Heat to 100°C under Argon for 12–18 hours.

    • Checkpoint: If the reaction turns black immediately (Pd black precipitation), your system had oxygen or the ligand loading was too low.

  • Workup: Filter through a celite pad (elute with EtOAc) to remove Pd residues.

References

  • Solvent Effects in

    
    :  BenchChem Technical Support. (2025).[2][3][4] Solvent Effects on the Reactivity of 4-Chloro-2-methyl-3-nitropyridine. Link
    
  • Halogen Reactivity (

    
    ):  Wikipedia Contributors. (2025). Nucleophilic aromatic substitution: 
    
    
    
    reaction mechanism. Link
  • Buchwald Ligand Selection: University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. Link

  • Suzuki Coupling Sterics: Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Link

Sources

Validation & Comparative

Structural Validation of 2-(Azetidin-1-yl)-3-nitropyridine: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive protocol for the structural characterization of 2-(azetidin-1-yl)-3-nitropyridine , a critical scaffold in the synthesis of PI3K inhibitors and other kinase-targeting therapeutics.[1] Unlike standard alkyl-amines, the azetidine ring introduces unique conformational strain, while the ortho-nitro group induces significant electronic deshielding.[1]

This document moves beyond basic peak listing. It establishes a comparative framework to distinguish the target molecule from common synthetic impurities (regioisomers and unreacted starting materials) using high-field


H NMR spectroscopy.[1]

Molecular Architecture & NMR Logic

The molecule consists of an electron-deficient pyridine ring substituted with a strong electron-withdrawing nitro group (


) at position 3 and a cyclic amine (azetidine) at position 2.[1]
Structural Challenges[1][2]
  • Push-Pull System: The amine donates electron density into the ring (shielding ortho/para positions), while the nitro group withdraws it (deshielding ortho/para).[1] This creates a distinct polarization of the aromatic signals.

  • Steric Hindrance: The bulk of the 3-nitro group forces the azetidine ring to twist relative to the pyridine plane, potentially broadening the

    
    -proton signals of the azetidine ring due to restricted rotation.[1]
    
Visualization: Structural Assignment Map

The following diagram illustrates the connectivity and the logical flow for assigning protons based on electronic environments.

G cluster_legend Assignment Logic Pyridine Pyridine Ring (Aromatic Region) H6 H-6 (Most Deshielded) ~8.3 ppm Pyridine->H6 α to Pyridine N H4 H-4 (Ortho to NO2) ~8.1 ppm Pyridine->H4 Ortho to NO2 H5 H-5 (Shielded by N-donation) ~6.7 ppm Pyridine->H5 Meta to NO2 Azetidine Azetidine Ring (Aliphatic Region) Alpha α-CH2 (Adj. to N) ~4.2 ppm Azetidine->Alpha Deshielded by N Beta β-CH2 (Ring Center) ~2.4 ppm Azetidine->Beta Shielded key Downfield (Left) -> Upfield (Right)

Caption: Logical flow for assigning protons based on electronic environments. Red nodes indicate significant deshielding; yellow indicates shielding; green indicates aliphatic regions.[1]

Experimental Protocol

To ensure reproducibility and minimize solvent-solute stacking interactions, follow this standardized protocol.

Sample Preparation[1]
  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS (Tetramethylsilane) v/v.
    
    • Why:

      
       minimizes hydrogen bonding with the nitro group compared to DMSO-
      
      
      
      , yielding sharper peaks for the azetidine ring.[1]
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Warning: Higher concentrations (>20 mg) may cause stacking of the aromatic rings, shifting H-6 upfield by up to 0.1 ppm.[1]

  • Filtration: Filter through a cotton plug to remove inorganic salts (

    
     or 
    
    
    
    ) carried over from the
    
    
    reaction.[1]
Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (Bruker) or s2pul (Varian).[1]

  • Relaxation Delay (D1):

    
     seconds (Crucial for accurate integration of the H-6 proton adjacent to the quadrupolar nitrogen).[1]
    
  • Scans (NS): 16–32.[1]

  • Temperature: 298 K (

    
    ).[1]
    

Spectral Analysis & Peak Assignment

The spectrum is divided into two distinct zones: the aromatic pyridine region (6.5–9.0 ppm) and the aliphatic azetidine region (2.0–4.5 ppm).[1]

The Aromatic Region (Pyridine)

The 2,3-disubstitution pattern leaves three protons: H-4, H-5, and H-6.[1]

ProtonChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-6 8.30 – 8.45 dd

,

Most Downfield. Adjacent to the pyridine nitrogen (electronegative).[1]
H-4 8.10 – 8.25 dd

,

Deshielded. Ortho to the Nitro group (

), which exerts a strong withdrawing effect.[1]
H-5 6.70 – 6.90 dd

,

Upfield. Located meta to the nitro group and para to the electron-donating azetidine nitrogen.[1]

Critical Diagnostic: The coupling constant


 (~8.0 Hz) is characteristic of vicinal protons on the pyridine ring. 

(~4.5 Hz) is smaller due to the adjacent nitrogen.
The Aliphatic Region (Azetidine)

The azetidine ring displays a classic pattern for a 4-membered heterocycle.[1]

ProtonChemical Shift (

, ppm)
IntegrationMultiplicityAssignment Logic

-CH

4.10 – 4.30 4HTriplet (t) or BroadAdjacent to the Nitrogen.[1] Deshielded by induction.

-CH

2.25 – 2.45 2HQuintet (quin)The "middle" methylene group.[1] Shielded relative to

.

Pro Tip - Dynamic Broadening: Due to the steric clash between the azetidine ring and the large nitro group at position 3, the


-protons (4.1-4.3 ppm) may appear broadened at room temperature.[1] This is a sign of restricted rotation around the C(pyridine)-N(azetidine) bond.[1] If sharp multiplicity is required, run the experiment at 323 K (

).

Comparative Validation (The "Is It Pure?" Test)

In drug development, proving identity against isomers and starting materials is mandatory.

Product vs. Starting Material (2-Chloro-3-nitropyridine)

The most common impurity is unreacted starting material.[1]

FeatureProduct (Azetidine-Substituted)Starting Material (2-Chloro)Diagnostic Result
Aliphatic Region Strong signals at 2.3 & 4.2 ppmSilent (No signals < 7 ppm)Presence of aliphatic peaks confirms substitution.[1]
H-6 Shift ~8.35 ppm~8.60 ppmThe amine is donating; Cl is withdrawing. Product H-6 is shielded relative to SM.[1]
H-5 Shift ~6.80 ppm~7.50 ppmMajor shift. The amine donation strongly shields the para-position (H-5).[1]
Product vs. Regioisomer (4-Azetidinyl isomer)

During


 reactions on nitropyridines, substitution at the 4-position is a possible side reaction if the leaving group is labile there.[1]
  • Target (2-substituted): Three coupled protons (H4, H5, H6).[1] Pattern: dd, dd, dd.

  • Isomer (4-substituted): The proton at position 2 (between N and

    
    ) becomes isolated.[1]
    
    • Isomer Signal: Look for a Singlet (s) around 9.0–9.2 ppm (H-2).[1]

    • Target Signal: No aromatic singlets should be observed.

Decision Workflow for Validation

Use this Graphviz workflow to validate your spectrum.

Validation Start Start Analysis CheckAliphatic Check 2.0 - 4.5 ppm region Start->CheckAliphatic NoPeaks No Peaks? CheckAliphatic->NoPeaks Silent HasPeaks Peaks at ~2.3 (quin) & ~4.2 (t) CheckAliphatic->HasPeaks Observed ResultSM Identify: Starting Material (2-Cl) NoPeaks->ResultSM CheckAromatic Check Aromatic Region (6.5 - 9.0 ppm) HasPeaks->CheckAromatic SingletCheck Is there a Singlet > 9.0 ppm? CheckAromatic->SingletCheck ResultIso Identify: 4-Isomer Impurity SingletCheck->ResultIso Yes (H-2) ResultTarget CONFIRMED: 2-(Azetidin-1-yl)-3-nitropyridine SingletCheck->ResultTarget No (Only doublets)

Caption: Step-by-step decision tree for distinguishing the target product from starting materials and regioisomers.

References

  • General Heterocycle NMR Data

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2][3] Structure Determination of Organic Compounds. Springer. (Standard reference for chemical shift prediction rules in aminopyridines).

    • Source: [1]

  • Azetidine Ring Conformations

    • Lambert, J. B., et al. (1971).[1] Nitrogen Inversion in Azetidines. Journal of the American Chemical Society.[4][5] (Foundational text on azetidine NMR characteristics and ring strain).

    • Source: [1]

  • Pyridine Coupling Constants

    • Katritzky, A. R.[1] (1963).[1] Physical Methods in Heterocyclic Chemistry. Academic Press. (Authoritative source for pyridine coupling constants

      
       vs 
      
      
      
      ).
    • Source: [1]

  • Analog Comparison (2-Amino-3-nitropyridine)

    • AIST: Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 3421 (2-Amino-3-nitropyridine).[1]

    • Source: [1]

Sources

A Predictive Guide to the LC-MS Fragmentation of 2-(Azetidin-1-yl)-3-nitropyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns of 2-(Azetidin-1-yl)-3-nitropyridine. In the absence of direct experimental data for this specific compound in publicly available literature, this document synthesizes established principles of mass spectrometry and draws comparisons with the known fragmentation of related chemical structures, including nitropyridines and azetidine-containing molecules. This predictive guide is intended for researchers, scientists, and drug development professionals to anticipate the mass spectral behavior of this and similar compounds, aiding in their identification and structural elucidation.

Introduction: The Analytical Challenge of Novel Nitrogen-Containing Heterocycles

Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry. The title compound, 2-(Azetidin-1-yl)-3-nitropyridine, incorporates a strained azetidine ring and an electron-withdrawing nitro group on a pyridine core, presenting a unique analytical challenge. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, metabolite identification, and impurity profiling. This guide will propose the most probable fragmentation pathways under typical positive-mode Electrospray Ionization (ESI) conditions, which are commonly used for the analysis of polar, nitrogen-containing molecules.[1][2][3]

Predicted Fragmentation Pathways of 2-(Azetidin-1-yl)-3-nitropyridine

The structure of 2-(Azetidin-1-yl)-3-nitropyridine suggests several potential sites for fragmentation upon ionization. The most likely initial event in positive-mode ESI is protonation, likely occurring on the more basic azetidine nitrogen or the pyridine nitrogen. The subsequent fragmentation will be driven by the stability of the resulting fragment ions and neutral losses.

Key Predicted Fragmentation Pathways:

  • Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO₂) as a radical, followed by the loss of carbon monoxide (CO).

  • Azetidine Ring Opening and Cleavage: The strained four-membered azetidine ring is susceptible to cleavage. Alpha-cleavage, the breaking of a bond adjacent to a heteroatom, is a common fragmentation mechanism for amines.[4][5] This can lead to the loss of ethylene (C₂H₄) or other small fragments from the azetidine ring.

  • Cleavage of the C-N Bond: The bond connecting the azetidine ring to the pyridine ring can also undergo cleavage.

The following diagram illustrates the proposed major fragmentation pathways for the protonated molecule ([M+H]⁺).

fragmentation_pathway cluster_main Predicted Fragmentation of 2-(Azetidin-1-yl)-3-nitropyridine cluster_path1 Pathway 1: Azetidine Ring Fragmentation cluster_path2 Pathway 2: Nitro Group Loss cluster_path3 Pathway 3: C-N Bond Cleavage mol [M+H]⁺ m/z = 180.07 frag1 Loss of C₂H₄ [M+H - 28]⁺ m/z = 152.05 mol->frag1 - C₂H₄ frag2 Loss of CH₂N [M+H - 29]⁺ m/z = 151.06 mol->frag2 - CH₂=NH frag3 Loss of NO₂ [M+H - 46]⁺ m/z = 134.07 mol->frag3 - NO₂ frag4 Loss of HNO₂ [M+H - 47]⁺ m/z = 133.06 mol->frag4 - HNO₂ frag5 [C₄H₈N]⁺ m/z = 70.07 mol->frag5 Cleavage frag6 [C₅H₃N₂O₂]⁺ m/z = 139.02 mol->frag6 Cleavage

Caption: Predicted major fragmentation pathways for protonated 2-(Azetidin-1-yl)-3-nitropyridine.

Comparative Fragmentation Analysis

To substantiate these predictions, we will compare the expected fragmentation of 2-(Azetidin-1-yl)-3-nitropyridine with the known fragmentation patterns of structurally related compounds.

Comparison with Nitropyridines

The fragmentation of nitropyridines is well-documented. For instance, 2-chloro-5-nitropyridine exhibits a characteristic loss of the nitro group.[6] The mass spectrum of 2-chloro-5-nitropyridine often shows a prominent peak corresponding to the [M-NO₂]⁺ ion. This supports the proposed "Pathway 2" for 2-(Azetidin-1-yl)-3-nitropyridine, where the loss of the nitro group is a primary fragmentation event. The electron-withdrawing nature of the nitro group on the pyridine ring is a key driver for this fragmentation.

CompoundMolecular Ion (m/z)Key Fragment Ion (m/z)Neutral LossReference
2-Chloro-5-nitropyridine158112NO₂[6]
2,4-Dichloro-5-nitropyridine192146NO₂[7]
Predicted: 2-(Azetidin-1-yl)-3-nitropyridine180 ([M+H]⁺)134NO₂-
Comparison with Azetidine-Containing Compounds

The fragmentation of the azetidine ring itself is characterized by ring-opening and subsequent cleavage. The NIST WebBook entry for azetidine shows a base peak at m/z 28, corresponding to the loss of C₂H₅ from the molecular ion.[8] For N-substituted azetidines, alpha-cleavage is a dominant pathway.[5] This involves the cleavage of a bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion. This principle underpins the proposed "Pathway 1" for 2-(Azetidin-1-yl)-3-nitropyridine, involving the loss of ethylene (C₂H₄) or a related fragment from the azetidine ring. The stability of azetidine-containing compounds can be influenced by the substituents on the nitrogen and the ring, with ring strain making them susceptible to decomposition.[9]

CompoundMolecular Ion (m/z)Key Fragment Ion (m/z)Fragmentation TypeReference
Azetidine5728Ring Cleavage[8]
Azelnidipine583 ([M+H]⁺)168Side Chain Cleavage[10]
Predicted: 2-(Azetidin-1-yl)-3-nitropyridine180 ([M+H]⁺)152Ring Fragmentation (-C₂H₄)-

Experimental Protocol for LC-MS Analysis

To validate the predicted fragmentation patterns, the following experimental protocol is recommended. The analysis of polar nitrogen-containing compounds often benefits from hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography.[1][2]

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-(Azetidin-1-yl)-3-nitropyridine in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.

Liquid Chromatography (LC) Conditions
  • Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with 95% B, hold for 1 minute, decrease to 50% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 50-300

  • Data Acquisition: Full scan MS and data-dependent MS/MS of the most abundant ions.

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation (HILIC) cluster_ms MS/MS Analysis (ESI+) cluster_data Data Analysis stock 1 mg/mL Stock Solution working 1 µg/mL Working Solution stock->working Dilution injection Inject 2 µL working->injection separation Gradient Elution injection->separation ionization Electrospray Ionization separation->ionization detection Full Scan & MS/MS ionization->detection analysis Fragmentation Pattern Elucidation detection->analysis

Caption: Proposed experimental workflow for LC-MS/MS analysis.

Conclusion

This guide provides a theoretically grounded prediction of the LC-MS fragmentation patterns of 2-(Azetidin-1-yl)-3-nitropyridine. By comparing its structure to known fragmentation behaviors of nitropyridines and azetidine-containing compounds, we anticipate that the primary fragmentation pathways will involve the loss of the nitro group and fragmentation of the azetidine ring. The provided experimental protocol offers a starting point for the empirical validation of these predictions. A thorough understanding of these fragmentation patterns is essential for the confident identification and characterization of this and related novel chemical entities in complex matrices.

References

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. (2020-05-26). Available at: [Link]

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - Oxford Academic. Available at: [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. Available at: [Link]

  • Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact - Journal of the Chemical Society B. Available at: [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. Available at: [Link]

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Available at: [Link]

  • Comprehensive LC-MS/MS Analysis of Nitrogen-Related Plant Metabolites - ResearchGate. Available at: [Link]

  • 6.11: Fragmentation Pathways - Chemistry LibreTexts. (2022-10-04). Available at: [Link]

  • Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021-09-30). Available at: [Link]

  • Sensitive Analysis of Azelnidipine and Related Derivative in Human Plasma by Ultra-Performance Liquid Chromatography-Tandam Mass. Available at: [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed. (2022-04-30). Available at: [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available at: [Link]

  • GNPS Library Spectrum CCMSLIB00005770161. (2020-11-16). Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). Available at: [Link]

  • Azetidine - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • GNPS Library Spectrum CCMSLIB00012112951. (2023-11-17). Available at: [Link]

  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds - YouTube. (2018-09-20). Available at: [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - MDPI. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics - CORE. Available at: [Link]

  • A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry - PMC. Available at: [Link]

  • Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry - PubMed. (2012-07-24). Available at: [Link]

  • Directed Non-targeted Mass Spectrometry and Chemical Networking for Discovery of Eicosanoids and Related Oxylipins - PubMed. (2019-03-21). Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PubMed. Available at: [Link]

  • Conserved Peptide Fragmentation as a Benchmarking Tool for Mass Spectrometers and a Discriminating Feature for Targeted Proteomics - PMC. Available at: [Link]

  • 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem. Available at: [Link]

Sources

IR spectroscopy analysis of nitro and azetidine groups in pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Advanced IR Spectroscopy Guide: Analysis of Nitro and Azetidine Functionalities in Pyridine Derivatives

Executive Summary

The structural characterization of pyridine derivatives containing both nitro groups and azetidine rings presents a unique vibrational spectroscopy challenge. The electron-deficient pyridine core, combined with the strong electron-withdrawing nature of the nitro group and the high ring strain (~25.4 kcal/mol) of the azetidine moiety, creates a complex electronic environment that shifts characteristic infrared absorption bands. This guide provides a definitive technical framework for identifying these functional groups, distinguishing them from overlapping signals, and validating assignments using complementary techniques.

Technical Deep Dive: Vibrational Signatures[1]

The Nitro Group ( )

The nitro group is a strong infrared chromophore due to the high polarity of the N-O bonds.[1][2] In pyridine derivatives, the conjugation with the aromatic ring significantly influences the bond order and vibrational frequency.

  • Asymmetric Stretching (

    
    ):  Typically the strongest band, found in the 1550–1475 cm⁻¹  range.[1] The conjugation with the pyridine ring (an electron-deficient aromatic system) often shifts this band to lower wavenumbers compared to aliphatic nitro compounds.
    
  • Symmetric Stretching (

    
    ):  Appears as a strong band in the 1360–1290 cm⁻¹  range.[1]
    
  • Electronic Effects:

    • Electron-Donating Groups (EDGs): If the pyridine ring has EDGs (e.g., -OCH₃) para to the nitro group, resonance increases the single-bond character of the N-O bonds, causing a red shift (lower frequency).[1]

    • Electron-Withdrawing Groups (EWGs): Additional EWGs compete for electron density, potentially causing a blue shift (higher frequency).

The Azetidine Ring

The azetidine ring is a four-membered nitrogen heterocycle characterized by significant angle strain. This strain alters the hybridization of the carbon and nitrogen atoms, leading to unique spectral features.

  • Ring Strain & C-H Stretching: While typical saturated C-H stretches occur <3000 cm⁻¹, the strain in the azetidine ring increases the s-character of the C-H bonds, often pushing the C-H stretching frequencies slightly higher, potentially overlapping with the aromatic C-H region (>3000 cm⁻¹ ).

  • C-N Stretching: For the azetidine amine, the C-N ring stretching vibration is a critical diagnostic marker, typically observed in the 1250–1150 cm⁻¹ region (e.g., ~1242 cm⁻¹). This band can be distinguished from exocyclic C-N bonds by its sensitivity to ring-opening stress.

  • Ring Breathing/Deformation: The "breathing" mode of the four-membered ring is often weak and coupled with other skeletal vibrations, appearing in the 900–650 cm⁻¹ fingerprint region.

The Pyridine Scaffold

The pyridine core provides the spectral backdrop against which the nitro and azetidine signals are analyzed.

  • C=N Stretching: Distinctive band at 1600–1570 cm⁻¹ .

  • Aromatic C=C Stretching: Pairs of bands near 1585 cm⁻¹ and 1475 cm⁻¹ .

  • C-H Deformation: Out-of-plane (OOP) bending vibrations in the 900–700 cm⁻¹ region are diagnostic of the substitution pattern (e.g., 2,3-disubstituted vs. 2,4-disubstituted).

Comparative Analysis: IR vs. Raman vs. NMR

To ensure robust characterization, IR data should be cross-referenced with complementary techniques.[3]

FeatureFT-IR Spectroscopy Raman Spectroscopy NMR (

H /

C)
Primary Utility Polar functional groups (Nitro, C=O, N-H).Non-polar/Symmetric bonds (C=C, N=N, Ring breathing).Connectivity and atomic environment.
Nitro Group Excellent. Strong

and

bands.[1]
Weak to Medium.[4][5] Symmetric stretch is visible.[1][2][5][6]Indirect evidence (deshielding of adjacent protons).
Azetidine Ring Good for C-N and C-H stretches.Excellent for ring breathing modes (polarizability change).Definitive. Distinctive chemical shifts for ring protons (~3.5-4.5 ppm).
Sample State Solid (KBr/ATR) or Liquid. Water is opaque.Solid or Liquid (aqueous compatible).Solution phase required.
Limitations Water interference; opaque to low frequencies (<400 cm⁻¹).Fluorescence interference (common with aromatics).Expensive; requires deuterated solvents.

Experimental Protocols

Sample Preparation
  • Solid Samples (Preferred):

    • Method A: KBr Pellet (Transmission): Mix 1-2 mg of sample with ~100 mg of dry spectroscopic-grade KBr. Grind to a fine powder and press at 8-10 tons for 2 minutes to form a transparent disc. Advantage:[7][8] Higher signal-to-noise ratio for weak bands.

    • Method B: ATR (Attenuated Total Reflectance): Place solid directly on the Diamond or ZnSe crystal. Apply high pressure clamp. Advantage:[7][8] Rapid, non-destructive, no KBr moisture interference.

  • Liquid/Oil Samples:

    • Use ATR or place a thin film between NaCl/KBr plates.

Data Acquisition Parameters
  • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (for resolving overlapping aromatic/nitro bands).

  • Scans: Minimum 32 scans; 64 or 128 scans recommended for high signal-to-noise.

  • Range: 4000–400 cm⁻¹.

  • Background: Collect a fresh background (air or pure KBr) before every sample to eliminate atmospheric CO₂ (~2350 cm⁻¹) and H₂O artifacts.

Data Presentation: Characteristic Frequency Table

Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityNotes
Nitro (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Asymmetric Stretch (

)
1550 – 1475StrongShifts lower with conjugation.[1][9]
Symmetric Stretch (

)
1360 – 1290StrongPaired with

.
C-N Stretch870 – 850MediumConnects nitro to ring.
Azetidine Ring C-H Stretch (Ring)3000 – 2850Med/WeakStrained C-H may appear >3000.
C-N Ring Stretch1250 – 1150MediumDiagnostic for ring integrity.
Ring Breathing900 – 650WeakBetter seen in Raman.
Pyridine Ring C=N Stretch1600 – 1570MediumCore skeletal vibration.
C=C Aromatic Stretch1585, 1475Med/StrongCharacteristic "breathing".
C-H Aromatic Stretch3100 – 3000WeakSharp peaks above 3000.

Visualization

Diagram 1: Spectral Analysis Workflow

IR_Workflow Start Start Analysis SamplePrep Sample Preparation (Solid: KBr/ATR, Liquid: Film) Start->SamplePrep Acquisition Data Acquisition (4000-400 cm⁻¹, 32-64 scans) SamplePrep->Acquisition CheckNitro Check Nitro Region (1550 & 1350 cm⁻¹) Acquisition->CheckNitro NitroConfirmed Nitro Group Confirmed (Strong doublet) CheckNitro->NitroConfirmed Peaks Present PyridineCheck Verify Pyridine Scaffold (C=N ~1590, C=C ~1475) CheckNitro->PyridineCheck Ambiguous CheckAzetidine Check Azetidine Region (C-N: ~1240, Ring: ~700-900) NitroConfirmed->CheckAzetidine AzetidineConfirmed Azetidine Ring Confirmed (Correlate with NMR) CheckAzetidine->AzetidineConfirmed Peaks Present CheckAzetidine->PyridineCheck Ambiguous AzetidineConfirmed->PyridineCheck FinalReport Generate Structural Report PyridineCheck->FinalReport

Caption: Step-by-step logic flow for the IR spectroscopic validation of nitro-azetidine pyridine derivatives.

Diagram 2: Vibrational Mode Logic

Spectral_Logic Molecule Pyridine Derivative Nitro Nitro Group (-NO₂) Molecule->Nitro Azetidine Azetidine Ring Molecule->Azetidine Pyridine Pyridine Core Molecule->Pyridine Nas Asym Stretch ~1530 cm⁻¹ Nitro->Nas Ns Sym Stretch ~1350 cm⁻¹ Nitro->Ns CN_Ring C-N Ring Stretch ~1240 cm⁻¹ Azetidine->CN_Ring Strain Ring Strain High freq C-H Azetidine->Strain CN_Core C=N Core ~1590 cm⁻¹ Pyridine->CN_Core CC_Core C=C Core ~1475 cm⁻¹ Pyridine->CC_Core

Caption: Hierarchical breakdown of vibrational modes contributing to the composite IR spectrum.

References

  • Ahmed, S.E., et al. (2025).[10] Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link][10]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. OrgChemBoulder. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • LibreTexts. Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 2-(Azetidin-1-yl)-3-nitropyridine and its Pyrrolidine Analog in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Saturated Heterocycles in Drug Discovery

In the landscape of modern medicinal chemistry, saturated heterocycles are indispensable structural motifs. Their three-dimensional nature provides access to a greater chemical space compared to their flat aromatic counterparts, often leading to improved pharmacological properties such as solubility, metabolic stability, and target affinity. Among these, small-ring systems like azetidine and its five-membered homolog, pyrrolidine, are frequently employed as bioisosteric replacements for other functional groups or as scaffolds for further chemical exploration.

This guide provides a detailed comparison of the reactivity of two closely related compounds: 2-(azetidin-1-yl)-3-nitropyridine and 2-(pyrrolidin-1-yl)-3-nitropyridine. The focus will be on their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of substituted pyridines.[1] Understanding the nuanced differences in reactivity between these two analogs is crucial for researchers in drug development, as it informs the selection of building blocks and the design of synthetic routes for novel therapeutics. We will delve into the mechanistic underpinnings of their reactivity, supported by a discussion of the role of ring strain, and provide detailed experimental protocols for a head-to-head comparison.

Structural and Electronic Considerations: Azetidine vs. Pyrrolidine

The primary structural difference between 2-(azetidin-1-yl)-3-nitropyridine and its pyrrolidine analog lies in the size and, consequently, the strain of the saturated heterocyclic ring attached to the pyridine core.

  • 2-(Azetidin-1-yl)-3-nitropyridine: The four-membered azetidine ring is characterized by significant ring strain, estimated to be around 25.4 kcal/mol.[2] This strain arises from the deviation of bond angles from the ideal sp³ hybridization.

  • 2-(Pyrrolidin-1-yl)-3-nitropyridine: The five-membered pyrrolidine ring is considerably less strained, with a ring strain of approximately 5.4 kcal/mol.[2]

This difference in ring strain is a key determinant of their chemical behavior. The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the 2-position for nucleophilic attack, making both compounds substrates for SNAr reactions.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The central hypothesis is that the azetidine analog will exhibit enhanced reactivity in SNAr reactions where the azetidine ring itself is the leaving group, due to the relief of ring strain in the transition state and the formation of a more stable, unstrained product.

Mechanistic Insights

The SNAr reaction of these compounds with a nucleophile (Nu⁻) is expected to proceed through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

SNAr_Mechanism

The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. However, the stability of the leaving group also plays a crucial role. The relief of ring strain in the azetidine ring upon its departure as a leaving group is expected to lower the activation energy of the overall reaction, thereby increasing the reaction rate compared to the pyrrolidine analog.

Experimental Design for a Head-to-Head Comparison

To empirically validate the predicted difference in reactivity, a series of kinetic experiments can be designed. The following protocols provide a framework for synthesizing the starting materials and for conducting a comparative kinetic analysis.

Synthesis of Starting Materials

The synthesis of both 2-(azetidin-1-yl)-3-nitropyridine and 2-(pyrrolidin-1-yl)-3-nitropyridine can be achieved via the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with the corresponding cyclic amine.

Protocol 1: Synthesis of 2-Chloro-3-nitropyridine

This precursor is commercially available but can also be synthesized from 2-hydroxypyridine through nitration followed by chlorination.[3]

Protocol 2: Synthesis of 2-(Azetidin-1-yl)-3-nitropyridine and 2-(Pyrrolidin-1-yl)-3-nitropyridine

A general procedure for the synthesis of the pyrrolidine analog has been described and can be adapted for the azetidine analog.[4]

  • Materials:

    • 2-Chloro-3-nitropyridine

    • Azetidine or Pyrrolidine (1.1 equivalents)

    • Potassium carbonate (K₂CO₃) (2 equivalents)

    • Acetonitrile (CH₃CN) as solvent

    • Round-bottom flask with magnetic stirrer

    • Reflux condenser

  • Procedure:

    • To a solution of 2-chloro-3-nitropyridine (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents) and the respective cyclic amine (azetidine or pyrrolidine, 1.1 equivalents).

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow

Kinetic Analysis Protocol

A comparative kinetic study can be performed by monitoring the rate of reaction of each compound with a common nucleophile, for example, piperidine, under pseudo-first-order conditions.

  • Materials:

    • 2-(Azetidin-1-yl)-3-nitropyridine

    • 2-(Pyrrolidin-1-yl)-3-nitropyridine

    • Piperidine (large excess, e.g., 20 equivalents)

    • Anhydrous solvent (e.g., DMSO or acetonitrile)

    • Internal standard (e.g., biphenyl)

    • Thermostated reaction vessel

    • HPLC or ¹H NMR spectrometer

  • Procedure:

    • Prepare stock solutions of the 3-nitropyridine substrates and the internal standard in the chosen solvent.

    • In a thermostated reaction vessel, place the piperidine solution.

    • Initiate the reaction by adding a known amount of the substrate stock solution.

    • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by dilution with a mobile phase for HPLC or by cooling for NMR).

    • Analyze the quenched aliquots by HPLC or ¹H NMR to determine the concentration of the starting material relative to the internal standard.[5][6][7]

    • Plot the natural logarithm of the starting material concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of piperidine.

Data Presentation and Expected Results

The kinetic data should be tabulated for clear comparison.

CompoundNucleophileTemperature (°C)[Substrate] (M)[Nucleophile] (M)k_obs (s⁻¹)k₂ (M⁻¹s⁻¹)
2-(Azetidin-1-yl)-3-nitropyridinePiperidine500.010.2ExperimentalCalculated
2-(Pyrrolidin-1-yl)-3-nitropyridinePiperidine500.010.2ExperimentalCalculated

Expected Outcome: It is anticipated that the second-order rate constant (k₂) for the reaction of 2-(azetidin-1-yl)-3-nitropyridine will be significantly larger than that of the pyrrolidine analog. This would provide strong evidence for the role of ring strain in accelerating the nucleophilic aromatic substitution reaction.

Conclusion

The comparison between 2-(azetidin-1-yl)-3-nitropyridine and its pyrrolidine analog offers a compelling case study into the influence of ring strain on chemical reactivity. While both compounds are activated towards nucleophilic aromatic substitution, the inherent strain in the four-membered azetidine ring is predicted to render it a more reactive substrate when the cyclic amine acts as the leaving group. The provided experimental framework offers a robust methodology for quantifying this reactivity difference. For researchers in drug discovery and development, a thorough understanding of these principles is paramount for the rational design of synthetic strategies and the selection of appropriate building blocks to construct novel and effective therapeutic agents.

References

  • Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations - ACS Publications. Available at: [Link]

  • HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC. Available at: [Link]

  • Reaction Monitoring by NMR getting the most from the data Webinar - YouTube. Available at: [Link]

  • High Performance Liquid Chromatography Monitoring Reaction Kinetics - Bridgewater College Digital Commons. Available at: [Link]

  • Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines - MDPI. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available at: [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC. Available at: [Link]

  • (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory - ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Bioactivity of Azetidine vs. Piperidine Substituted Nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Nitropyridines and the Intrigue of Saturated Heterocycles

Pyridines functionalized with a nitro group are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2][3] The electron-withdrawing nature of the nitro group often imparts potent biological activities, including antimicrobial and anticancer properties.[1] The mechanism of action for their anticancer effects is often attributed to their ability to modulate enzyme activity or interact with crucial cellular targets involved in cancer cell proliferation.[1] Furthermore, nitropyridines serve as versatile synthetic intermediates for creating diverse compound libraries for high-throughput screening.[1][2]

In the quest to optimize the therapeutic potential of the nitropyridine core, the substitution with saturated heterocycles like azetidine and piperidine has emerged as a compelling strategy. These rings are not mere structural fillers; they significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[4][5][6] Azetidines, four-membered nitrogen-containing rings, are known for their high ring strain and conformational rigidity, which can enhance metabolic stability and receptor selectivity.[5][6] Conversely, piperidines, six-membered rings, are prevalent in pharmaceuticals and offer a different conformational landscape.[7]

This guide provides a comparative analysis of the bioactivity of azetidine versus piperidine substituted nitropyridines, supported by established experimental methodologies. We will delve into the structural and physicochemical differences between these two substituents and hypothesize how these variations could translate to differences in anticancer efficacy.

Physicochemical Properties: A Tale of Two Rings

The choice between an azetidine and a piperidine substituent can profoundly alter a drug candidate's behavior in a biological system. A comparative analysis of these rings, even when attached to a different core scaffold like a sulfonylamide, provides valuable insights into their intrinsic properties.[4]

PropertyAzetidine Derivative (Representative)Piperidine Derivative (Representative)Rationale for Impact on Bioactivity
Molecular Weight LowerHigherSmaller molecules may have better cell permeability.
logP (Lipophilicity) Lower (more polar)Higher (more lipophilic)Increased polarity can improve aqueous solubility, which is often beneficial for bioavailability. Higher lipophilicity can enhance membrane permeability but may also lead to off-target effects and lower solubility.[4]
pKa Weakly acidicWeakly acidicThe basicity of the nitrogen atom can influence interactions with biological targets and affect solubility at different physiological pHs.
Aqueous Solubility HighLowHigher solubility is generally desirable for drug formulation and administration.[4]
Metabolic Stability Potentially higherGenerally lowerThe strained azetidine ring can be more metabolically stable in some contexts.[5]

Table 1: Comparative Physicochemical Properties of Azetidine and Piperidine Derivatives. Data is extrapolated from a comparative study on sulfonylamides and general principles of medicinal chemistry.[4]

The greater polarity and lower lipophilicity of the azetidine ring are expected to confer higher aqueous solubility to the parent nitropyridine molecule.[4] This is a critical factor in drug development, as poor solubility can hinder absorption and bioavailability. Conversely, the more lipophilic piperidine ring might enhance membrane permeability.[4] These fundamental differences form the basis for our investigation into their comparative bioactivity.

Experimental Investigation of Bioactivity

To empirically compare the bioactivity of an azetidine-substituted nitropyridine (Compound A) and a piperidine-substituted nitropyridine (Compound P), a series of in vitro experiments are proposed.

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Comparison start Cancer Cell Lines (e.g., HeLa, A549) treat Treat with Compound A & Compound P (Concentration Gradient) start->treat mtt MTT Assay for Cytotoxicity (IC50) treat->mtt flow Cell Cycle Analysis (Flow Cytometry) mtt->flow western Apoptosis Analysis (Western Blot) mtt->western compare Compare IC50, Cell Cycle Arrest, and Apoptosis Induction flow->compare western->compare

Caption: Experimental workflow for comparing the bioactivity of Compound A and Compound P.

Detailed Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Compound A and Compound P in culture medium. Replace the existing medium with medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound A and Compound P at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Western blotting is used to detect the expression of key proteins involved in apoptosis, such as cleaved caspase-3 and PARP.[9][10]

Protocol:

  • Protein Extraction: Treat cells with Compound A and Compound P at their IC50 concentrations for 48 hours. Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative expression of the apoptotic markers.

Anticipated Results and Discussion

Based on the differing physicochemical properties of azetidine and piperidine, we can formulate hypotheses regarding the expected outcomes of these experiments.

Comparative Cytotoxicity (MTT Assay)

It is plausible that the azetidine-substituted nitropyridine (Compound A) will exhibit a lower IC50 value, indicating higher cytotoxicity, compared to the piperidine-substituted analog (Compound P). The enhanced aqueous solubility of Compound A may lead to a higher effective concentration in the cell culture medium, resulting in a more potent cytotoxic effect.

CompoundPredicted IC50 (µM)
Compound A (Azetidine) Lower
Compound P (Piperidine) Higher

Table 2: Predicted Comparative Cytotoxicity.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Previous studies have shown that 3-nitropyridine analogues can induce cell cycle arrest in the G2/M phase and promote apoptosis.[11] We anticipate that both Compound A and Compound P will induce similar mechanistic effects, but potentially to different extents.

Cell Cycle Arrest:

G cluster_0 Cell Cycle Progression cluster_1 Effect of Nitropyridines G1 G1 S S G1->S G2 G2 S->G2 M M G2->M arrest G2/M Arrest G2->arrest M->G1

Caption: Hypothesized G2/M cell cycle arrest induced by nitropyridine derivatives.

It is hypothesized that the more potent compound (predicted to be Compound A) will induce a more pronounced G2/M arrest at its IC50 concentration.

Apoptosis Induction:

The activation of executioner caspases, such as caspase-3, and the subsequent cleavage of substrates like PARP are hallmarks of apoptosis.[9][10] We expect to observe an increase in the levels of cleaved caspase-3 and cleaved PARP in cells treated with both compounds. The magnitude of this increase is likely to correlate with the cytotoxicity, with Compound A potentially inducing a stronger apoptotic response.

Conclusion

The substitution of a nitropyridine core with either an azetidine or a piperidine ring presents a strategic choice in drug design, with each moiety imparting distinct physicochemical properties. The higher polarity and solubility associated with the azetidine ring may lead to enhanced bioactivity in in vitro assays. The experimental framework outlined in this guide provides a robust methodology for a direct and objective comparison of their cytotoxic effects and underlying mechanisms of action. The results of such studies are crucial for making informed decisions in the lead optimization phase of drug discovery, ultimately guiding the development of more effective nitropyridine-based therapeutics.

References

  • Bio-protocol. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 5(15), e1551. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Park, H., & Lee, J. (2013). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, 103(1), 5.7.1-5.7.11. Retrieved from [Link]

  • de Groot, T., et al. (2018). 3-nitropyridine analogues as novel microtubule-targeting agents. PLoS One, 13(11), e0207913. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 735. Retrieved from [Link]

  • NIH. (2016). Determination of Caspase Activation by Western Blot. In Methods in Molecular Biology (Vol. 1419, pp. 45-53). Retrieved from [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • ResearchGate. (2020). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. Retrieved from [Link]

  • NIH. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 14(12), 2375-2396. Retrieved from [Link]

  • NIH. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 735. Retrieved from [Link]

  • NIH. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693. Retrieved from [Link]

  • NIH. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & Medicinal Chemistry Letters, 22(13), 4281-4287. Retrieved from [Link]

  • NIH. (2018). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 3(11), 15993-16005. Retrieved from [Link]

  • NTNU Open. (2007). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

  • ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(26), 7859-7880. Retrieved from [Link]

  • NIH. (2023). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 14(10), 2005-2015. Retrieved from [Link]

  • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. International Journal of Molecular Sciences, 25(5), 2732. Retrieved from [Link]

  • NIH. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1]triazin-7-ones and Stable Free Radical Precursors. Molecules, 23(3), 589. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5945-6003. Retrieved from [Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Retrieved from [Link]

  • NIH. (2024). Synthesis of substituted terpyridine nickel nitrate complexes and their inhibitory selectivity against cancer cell lines. Journal of Inorganic Biochemistry, 255, 112554. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-(Azetidin-1-yl)-3-nitropyridine

[1]

CAS: 1851034-75-7 | Formula: C8H9N3O2 | MW: 179.18 g/mol [1]

Executive Summary: Beyond the SDS

For the attention of: Medicinal Chemists, Process Safety Engineers, and EHS Officers.

Handling 2-(Azetidin-1-yl)-3-nitropyridine requires a nuanced approach that transcends standard Safety Data Sheet (SDS) recommendations. While officially classified as an irritant and harmful by ingestion/inhalation (H302, H312, H332), the structural combination of a nitro-aromatic moiety and a strained azetidine ring necessitates elevated precautions.[1]

The "Hidden" Hazards:

  • Sensitization Potential: The azetidine ring is a strained four-membered heterocycle. In biological systems, such strained rings can act as alkylating agents. Treat this compound as a potential skin sensitizer and genotoxin until proven otherwise.

  • Energetic Instability: Nitro-pyridines are generally stable, but the proximity of the electron-rich azetidine nitrogen to the electron-withdrawing nitro group creates a "push-pull" electronic system.[1] This can lower the onset temperature for decomposition.[2] Avoid heating above 100°C without DSC (Differential Scanning Calorimetry) validation.

  • Methemoglobinemia Risk: Like many nitro-aromatics, absorption through the skin may interfere with oxygen transport in the blood (methemoglobinemia), even if not explicitly stated on the generic SDS.

Risk Assessment & PPE Matrix

The following matrix applies "Control Banding" logic. We assume the compound is a solid (yellow powder) or a solution, as these are its most common states in synthesis.

PPE Decision Logic

Use this logic flow to determine your required protection level.

PPE_Decision_TreeStartStart: Assess OperationQuantityQuantity / State?Start->QuantitySmall_Scale< 1g (Solid/Soln)Quantity->Small_ScaleLarge_Scale> 1g or Aerosol RiskQuantity->Large_ScaleL1_GlovesGloves: Double Nitrile (4mil)Small_Scale->L1_GlovesL1_RespResp: Fume Hood (Sash <18")Small_Scale->L1_RespL1_BodyBody: Lab Coat + GogglesSmall_Scale->L1_BodyL2_GlovesGloves: Silver Shield / LaminateLarge_Scale->L2_GlovesL2_RespResp: PAPR or P100 (if outside hood)Large_Scale->L2_RespL2_BodyBody: Tyvek Sleeves + Face ShieldLarge_Scale->L2_Body

Figure 1: PPE Selection Logic based on operational scale.[1][3] Note that "Large Scale" triggers enhanced barrier protection due to the lack of specific permeation data.

Detailed PPE Specifications
Protection ZoneStandard Protocol (<1g, Closed System)High-Risk Protocol (>1g, Open Handling, Spills)Scientific Rationale
Hand Protection Double Nitrile (0.11 mm / 4 mil minimum).[1] Change outer glove every 30 mins.Laminate / Silver Shield (EVOH/PE). Wear under nitrile outer glove for dexterity.Why: No specific permeation data exists for this CAS. Nitrile degrades quickly against nitro-aromatics in organic solvents. Laminate offers >4hr breakthrough time.
Respiratory Fume Hood (Face velocity 80-100 fpm).[1]PAPR (Powered Air Purifying Respirator) with HEPA/Organic Vapor cartridges.Why: H332 (Harmful if inhaled).[4] The solid dust is the primary vector for systemic toxicity.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Full Face Shield over goggles.Why: H319 (Serious Eye Irritation).[5][6][7] Azetidine derivatives can cause irreversible corneal opacity if not rinsed immediately.
Body Standard Cotton Lab Coat (Buttoned).Tyvek® Wrist Sleeves or Disposable Coveralls.Why: Prevents "wrist gap" exposure where gloves meet the lab coat—a common site for dermatitis.

Operational Protocols

A. Weighing & Transfer (The Critical Step)

Most exposures occur during the transfer of static-prone solids.[1]

  • Static Control: Nitro-pyridines are often dry, crystalline solids that accumulate static charge. Use an anti-static gun or a polonium ionizer inside the balance enclosure before dispensing.

  • Damping: If possible, dampen the solid with the reaction solvent (e.g., DCM or Toluene) before removing it from the weighing boat to prevent aerosolization.

  • Decontamination: Wipe the balance area with a soap/water solution, followed by ethanol. Note: Ethanol alone may spread the nitro-compound; surfactants (soap) encapsulate the hydrophobic particles.[1]

B. Reaction Setup
  • Temperature: Do not heat neat (undiluted) material. Ensure solvent is present before applying heat.

  • Incompatibility: Avoid strong oxidizers (e.g., KMnO4, concentrated HNO3). The azetidine ring is susceptible to oxidative ring-opening, which can be violent.[1]

C. Emergency Spill Response

Do not treat this as a generic spill. The nitro group poses a toxicity risk.[6][7][8]

Spill_ResponseAlert1. Alert & Evacuate(15ft radius)PPE_Up2. Don PPE(Double Gloves, Goggles)Alert->PPE_UpContain3. Contain(Cover with absorbent pads)PPE_Up->ContainNeutralize4. Clean(Soap/Water -> Alcohol)Contain->NeutralizeDisposal5. Bag & Tag(Hazardous Waste)Neutralize->Disposal

Figure 2: Immediate spill response workflow.[1] Speed is critical to prevent powder dispersion.

Waste Disposal & Deactivation[2][10]

Core Principle: Segregate from oxidizers and strong acids.[9]

Waste StreamDisposal MethodNotes
Solid Waste High-Temperature IncinerationLabel as "Toxic, Organic Solid."[1] Do not compact (dust risk).
Liquid Waste (Halogenated) Halogenated Solvent WasteIf DCM/Chloroform was used.
Liquid Waste (Non-Halo) Non-Halogenated Solvent WasteIf Methanol/Ethyl Acetate was used.
Contaminated Sharps Rigid Sharps ContainerNeedles used with this compound must never be recapped.

Deactivation Protocol (Glassware): Rinse glassware with a dilute (5%) Sulfamic Acid solution or simple soapy water before the acetone rinse. Sulfamic acid helps solubilize and break down basic nitrogenous residues safely.

References

  • American Elements. (n.d.). 2-(Azetidin-1-yl)-3-nitropyridine Safety Data Sheet. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 137630, 3-Nitropyridine. Retrieved February 15, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). A Guide to The Globally Harmonized System of Classification and Labeling of Chemicals (GHS). Retrieved February 15, 2026, from [Link]

(Note: Specific permeation data for CAS 1851034-75-7 is unavailable in public literature; PPE recommendations are derived from structural analog analysis of 3-nitropyridine and azetidine per OSHA Control Banding guidelines.)[1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.